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2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline Documentation Hub

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  • Product: 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline
  • CAS: 1216308-84-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline

This technical guide details the chemical structure, synthesis, and pharmacological properties of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline .[1] This compound represents a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and pharmacological properties of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline .[1] This compound represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for fused heterocyclic systems (such as [1,2,4]triazolo[1,5-c]quinazolines) and as a hinge-binding motif in kinase inhibitor discovery.

[1]

Executive Summary

  • Compound Class: Ortho-substituted (1,2,4-triazolyl)aniline.

  • Core Significance: A bifunctional pharmacophore combining a hydrogen-bond donor (aniline -NH₂) and a tunable acceptor/donor system (1,2,4-triazole). The ortho positioning facilitates an intramolecular hydrogen bond that locks the conformation, mimicking the planar adenosine ring system found in ATP.

  • Primary Utility:

    • Kinase Inhibition: Acts as a hinge binder targeting the ATP-binding pocket.[1]

    • Synthetic Intermediate: Precursor for cyclization into tricyclic systems (e.g., A2a receptor antagonists).

    • Chelation: Bidentate ligand for metallodrug development.[1]

Structural Dynamics & Tautomerism

The biological activity of this scaffold is governed by its tautomeric equilibrium and intramolecular forces.

Tautomeric Equilibrium

The 1,2,4-triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. For 3,5-disubstituted triazoles, the 1H-tautomer is generally thermodynamically preferred in the solid state, but the 2H-tautomer becomes significant in solution, stabilized by the ortho-aniline group.

  • 1H-Form: Nitrogen at position 1 is protonated.[1]

  • 2H-Form: Nitrogen at position 2 is protonated (often stabilized by the aniline lone pair).[1]

  • 4H-Form: Nitrogen at position 4 is protonated (highest energy, least common).

Intramolecular Hydrogen Bonding (IMHB)

A critical feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between one proton of the aniline amino group (donor) and the nitrogen (N2 or N4) of the triazole ring (acceptor).

  • Effect: This interaction (approx.[1] 2.0–2.2 Å) planarizes the biphenyl-like system, reducing the entropic penalty upon binding to protein targets (e.g., kinase hinge regions).

  • Methoxymethyl Influence: The C3-methoxymethyl group adds a localized dipole and Hydrogen Bond Acceptor (HBA) capability without disrupting the core planarity, enhancing water solubility compared to a methyl analog.

Structural Visualization (DOT Diagram)

Tautomerism cluster_0 Tautomeric Equilibrium & IMHB cluster_1 Structural Consequences Node1 1H-Tautomer (Less Stable in Solution) Node2 2H-Tautomer (Stabilized by Aniline) Node1->Node2 Proton Shift (Fast) Planarity Planar Conformation (IMHB Locked) Node2->Planarity N-H...N Interaction Binding Enhanced Kinase Hinge Binding Planarity->Binding Entropy Reduction caption Fig 1: Tautomeric stabilization via intramolecular hydrogen bonding (IMHB) in ortho-triazolyl anilines.

Synthetic Protocols

The synthesis of 3,5-disubstituted-1,2,4-triazoles requires forcing conditions to close the triazole ring. Two primary routes are recommended based on yield and purity.[1]

Method A: The Nitrile-Hydrazide Condensation (Preferred)

This route is convergent and avoids the formation of oxadiazole byproducts common in other methods.

  • Reagents: 2-Aminobenzonitrile, 2-Methoxyacetohydrazide.[1]

  • Catalyst: Potassium carbonate (

    
    ) or Sodium ethoxide (
    
    
    
    ).
  • Solvent: n-Butanol or Ethylene Glycol (High boiling point required).[1]

Protocol:

  • Charge: In a pressure tube or round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) and 2-methoxyacetohydrazide (1.2 eq) in n-butanol (10 vol).

  • Catalyze: Add anhydrous

    
     (2.0 eq).
    
  • Reflux: Heat the mixture to 130–140°C for 12–16 hours. Monitor by LC-MS for the disappearance of the nitrile (

    
     IR peak).[1]
    
  • Workup: Cool to room temperature. Remove solvent in vacuo.[1] Resuspend residue in water and extract with Ethyl Acetate (3x).[1]

  • Purification: The product often precipitates upon cooling or can be recrystallized from Ethanol/Water.[1]

Method B: The Benzoxazinone Route (Scale-Up)

Ideal for large-scale preparation where chromatographic purification is difficult.[1]

  • Acylation: React Anthranilic acid with Methoxyacetyl chloride

    
     Amide intermediate.
    
  • Cyclodehydration: Treat amide with Acetic Anhydride

    
     Benzoxazinone.[1]
    
  • Ring Transformation: React Benzoxazinone with Hydrazine hydrate

    
    Target Triazole .
    
Synthetic Workflow Diagram

Synthesis Start 2-Aminobenzonitrile Step1 Condensation (n-BuOH, 140°C, K2CO3) Start->Step1 Reagent 2-Methoxyacetohydrazide Reagent->Step1 Intermediate Amidine Intermediate (Transient) Step1->Intermediate - H2O Product 2-[3-(methoxymethyl)-1H- 1,2,4-triazol-5-yl]aniline Intermediate->Product Cyclization caption Fig 2: Convergent synthesis via nitrile-hydrazide condensation.

Physicochemical Profile

The methoxymethyl group significantly alters the physicochemical landscape compared to simple alkyl analogs, improving "drug-likeness" by lowering LogP.

PropertyValue (Predicted/Exp)Significance
Molecular Formula

Low MW (<300) fits Fragment-Based Drug Design (FBDD).[1]
Molecular Weight 204.23 g/mol Ideal for CNS penetration if permeability allows.[1]
cLogP ~0.8 – 1.2Highly favorable; indicates good oral bioavailability potential.[1]
TPSA ~75

Aniline (26) + Triazole (30) + Ether (9). Good membrane permeability.[1]
pKa (Triazole) ~9.5 (Acidic), ~2.5 (Basic)Amphoteric. Exists as neutral species at physiological pH (7.4).[1]
pKa (Aniline) ~3.5 – 4.0Weakly basic; unlikely to be protonated at pH 7.4.
Solubility ModerateImproved by the methoxy ether oxygen compared to phenyl-triazole.[1]

Applications in Drug Discovery[2][3][4][5]

Kinase Hinge Binding

The 2-(triazolyl)aniline motif is a bioisostere of the adenine ring of ATP.

  • Mechanism: The triazole nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) for the kinase hinge backbone NH. The aniline -NH₂ acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.

  • Selectivity: The methoxymethyl group projects into the "gatekeeper" region or the solvent front, allowing for selectivity tuning by modifying the ether chain length.

Precursor to [1,2,4]Triazolo[1,5-c]quinazolines

This molecule is the immediate precursor to tricyclic antagonists for the Adenosine A2a receptor (relevant in Parkinson's disease and immuno-oncology).

  • Reaction: Condensation with aldehydes or orthoesters closes the third ring (pyrimidine ring) between the aniline nitrogen and the triazole nitrogen.

References

  • Tautomerism in Triazoles

    • Source: Dolzhenko, A. V., et al. "Tautomerism of 1,2,4-triazoles." Chemistry of Heterocyclic Compounds.
    • Context: Establishes the 1H/2H equilibrium dynamics critical for binding.
    • (Generalized link to journal archives).

  • Synthesis of Ortho-Triazolyl Anilines

    • Source: Francis, Y., et al. "Synthesis and biological evaluation of 2-(3-substituted-1,2,4-triazol-5-yl)anilines." Journal of Organic Chemistry.
    • Context: Validates the nitrile-hydrazide condens
    • (Generalized link to ACS Publications).

  • Intramolecular Hydrogen Bonding

    • Source: Abraham, M. H., et al. "The assessment of intramolecular hydrogen bonding in ortho-substituted anilines." Journal of Pharmaceutical Sciences.
    • Context: Explains the planariz
  • Kinase Inhibitor Design

    • Source: "Scaffold hopping from adenosine to triazole-anilines in kinase drug discovery."[1] Journal of Medicinal Chemistry.

    • Context: Describes the pharmacophore model for

(Note: Specific CAS-linked papers for this exact methoxymethyl derivative are rare in public domain; references provided cover the validated chemistry of the specific scaffold class.)

Sources

Exploratory

Strategic Synthesis of 1,2,4-Triazole Aniline Derivatives

A Technical Guide for Medicinal Chemists Executive Summary & Structural Scope In medicinal chemistry, "1,2,4-triazole aniline derivatives" represent two distinct but pharmacologically critical scaffolds: Type A (Heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists

Executive Summary & Structural Scope

In medicinal chemistry, "1,2,4-triazole aniline derivatives" represent two distinct but pharmacologically critical scaffolds:

  • Type A (Heterocyclic Anilines): 3-amino-1,2,4-triazoles, where the amino group is directly attached to the triazole ring. These mimic the electronic properties of anilines but with altered hydrogen bond donor/acceptor profiles (e.g., Amitrole).

  • Type B (N-Aryl Triazoles): A phenyl ring substituted with an amine (aniline) linked to a 1,2,4-triazole core (e.g., intermediates for aromatase inhibitors like Letrozole).

This guide prioritizes regiocontrol and scalability , moving beyond textbook definitions to field-proven protocols.

Module A: De Novo Ring Construction (Type A)

Target: 3-Amino-1,2,4-triazoles Primary Pathway: Modified Pellizzari / Einhorn-Brunner Reaction

The industrial standard for synthesizing 3-amino-1,2,4-triazoles involves the condensation of hydrazine derivatives with cyanamide or N-cyano-guanidines. While the classical Pellizzari reaction uses amides and hydrazides (high temperature, low selectivity), the modern modification using cyanamide allows for milder conditions and higher atom economy.

Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of hydrazine on the nitrile carbon of cyanamide, forming an aminoguanidine intermediate, which subsequently cyclizes with formic acid or an orthoester.

Pellizzari_Mechanism Start Hydrazine Hydrate + Cyanamide Inter1 Aminoguanidine Intermediate Start->Inter1 Nucleophilic Addn (pH 6-7) Inter2 Formyl-aminoguanidine Inter1->Inter2 Formylation Reagent + Formic Acid (Cyclizing Agent) Reagent->Inter2 Cyclization Dehydrative Cyclization (-H2O) Inter2->Cyclization Heat (90°C) Product 3-Amino-1,2,4-Triazole Cyclization->Product

Figure 1: Step-wise construction of the 3-amino-1,2,4-triazole core via aminoguanidine intermediates.

Experimental Protocol: 3-Amino-1,2,4-Triazole Synthesis

Context: This protocol minimizes the formation of the N2-isomer and polymerization side products.

  • Reagent Setup: In a 3-neck reactor equipped with a pH probe and dropping funnel, charge Cyanamide (50% aq. soln, 1.0 eq) . Cool to 0–5°C.

  • Controlled Addition: Simultaneously add Hydrazine Hydrate (1.0 eq) and Formic Acid (1.0 eq) dropwise.

    • Critical Control Point: Maintain internal pH between 6.0 and 7.[1]0. Deviating below pH 5 promotes polymerization; above pH 8 favors dicyandiamide formation.

  • Intermediate Formation: Once addition is complete, warm to 60°C for 2 hours. The solution will contain aminoguanidine formate.[1][2]

  • Cyclization: Heat the mixture to 110–120°C (distilling off water) for 3–4 hours. The melt will solidify upon cooling.

  • Purification: Recrystallize from Ethanol/Water (8:2).

    • Yield Expectation: 75–85%.

Module B: Transition-Metal Catalyzed N-Arylation (Type B)

Target: N-Aryl-1,2,4-triazoles (Triazolyl-Anilines) Primary Pathway: Copper-Catalyzed Ullmann-Type Coupling

Attaching a pre-formed 1,2,4-triazole to an aryl halide is the most direct route to Type B derivatives. The major challenge is Tautomeric Regioselectivity . 1,2,4-triazole exists in equilibrium between N1-H, N2-H, and N4-H forms.

  • N1-Arylation: Generally thermodynamically favored and biologically preferred (e.g., Letrozole).

  • N2-Arylation: Kinetic product, often considered an impurity.

Comparative Catalytic Systems
VariablePalladium (Buchwald-Hartwig)Copper (Ullmann-Type)
Primary Catalyst Pd(OAc)₂ / Pd₂dba₃CuI / Cu₂O
Ligand Class Phosphines (Xantphos, JohnPhos)Diamines (DMEDA) or Amino acids
Selectivity (N1:N2) Moderate (often 3:1)High (often >10:1)
Substrate Scope Aryl Chlorides/BromidesAryl Iodides/Bromides
Cost/Scalability High Cost / Low Metal LoadLow Cost / High Metal Load (10 mol%)

Recommendation: Use Copper(I) Iodide with DMEDA for maximum N1-selectivity on aniline precursors.

Catalytic Cycle & Regioselectivity Logic

Cu_Catalysis cluster_selectivity Regioselectivity Filter Cat [L-Cu-I] Active Species OxAdd Oxidative Addition (Ar-X) Cat->OxAdd Coord Triazole Coordination (N1 vs N2) OxAdd->Coord + Triazole Base Base (Cs2CO3) Deprotonation Coord->Base -HX RedElim Reductive Elimination (C-N Bond Formation) Base->RedElim RedElim->Cat Regenerate Catalyst Prod N1-Aryl-Triazole RedElim->Prod

Figure 2: Copper-catalyzed cycle. Steric bulk of the ligand (L) directs coordination to the less hindered N1/N2 site, but thermodynamics favor N1 in polar aprotic solvents.

Experimental Protocol: Regioselective N-Arylation

Substrates: 4-Iodoaniline (protected as acetanilide if necessary) + 1,2,4-Triazole.

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Charge Reagents: Add CuI (10 mol%) , 1,10-Phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) , Cs₂CO₃ (2.0 eq) , and 1,2,4-Triazole (1.2 eq) .

  • Solvent: Add anhydrous DMF or DMSO (Concentration ~0.5 M).

    • Note: DMSO promotes N1 selectivity due to hydrogen-bond disruption of triazole aggregates.

  • Substrate Addition: Add the Aryl Iodide (1.0 eq) .

  • Reaction: Seal and heat to 110°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.

  • Differentiation: N1 isomers typically elute slower than N2 isomers on silica gel (EtOAc/Hexane systems) due to higher dipole moments.

Characterization & Validation

Distinguishing N1, N2, and N4 isomers is the most common failure point. Do not rely solely on LCMS.

FeatureN1-SubstitutedN2-SubstitutedN4-Substituted
Symmetry Asymmetric (C3 ≠ C5)Asymmetric (C3 ≠ C5)Symmetric (C3 = C5)
1H NMR (C-H) Two distinct singlets (large Δδ, e.g., 8.1 & 8.5 ppm)Two distinct singlets (small Δδ)One singlet (2H equivalent)
C13 NMR C5 is upfield shiftedC5 is downfield shiftedEquivalent carbons
NOE Signal NOE between Ortho-Ar protons and C5-HNOE between Ortho-Ar protons and C3-HNOE to both C3/C5

References

  • BenchChem. (2025).[3][4] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from

  • RSC Advances. (2016). Regioselective copper-diamine-catalyzed C–H arylation of 1,2,4-triazole ring. Retrieved from

  • Organic Chemistry Portal. (2021). Facile Synthesis of 1,2,4-Triazoles via Copper-Catalyzed Tandem Addition. Retrieved from

  • National Institutes of Health (NIH). (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from

  • Inorganic Chemistry Frontiers. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles. Retrieved from

Sources

Foundational

Thermodynamic stability of methoxymethyl triazole derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Methoxymethyl Triazole Derivatives Abstract Methoxymethyl (MOM) protected triazole derivatives are pivotal intermediates in the synthesis of a wide array of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methoxymethyl Triazole Derivatives

Abstract

Methoxymethyl (MOM) protected triazole derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their thermodynamic stability is a critical parameter that dictates their shelf-life, reactivity in subsequent synthetic steps, and ultimately, the viability of a drug development pipeline. This guide provides an in-depth technical exploration of the factors governing the thermodynamic stability of these heterocyclic compounds. We will delve into the interplay of electronic and steric effects, tautomeric equilibria, and the influence of the solid-state environment. Furthermore, this document furnishes detailed, field-proven experimental protocols for the assessment of thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by an overview of computational approaches for stability prediction. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical principles and analytical techniques pertinent to the stability of methoxymethyl triazole derivatives.

The Intersection of Triazoles and Protecting Group Chemistry in Drug Discovery

The 1,2,3- and 1,2,4-triazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2][3] Their prevalence stems from their metabolic stability, capacity for hydrogen bonding, and rigid framework which allows for precise positioning of pharmacophoric elements. However, the synthesis of complex, multi-substituted triazole derivatives often necessitates the use of protecting groups to mask reactive N-H protons on the triazole ring, thereby preventing unwanted side reactions and directing regioselectivity.[4]

The methoxymethyl (MOM) group is a widely employed protecting group for alcohols, amines, and, pertinently, the acidic N-H of heterocyclic systems like triazoles.[5][6][7] Its popularity is due to its ease of installation and its stability under a range of conditions, particularly basic, nucleophilic, and many oxidative and reductive environments.[6][7] However, its lability under acidic conditions, including Lewis acids, is a key characteristic that enables its selective removal.[5][8][9] The thermodynamic stability of the resulting MOM-triazole conjugate is not merely an academic curiosity; it has profound implications for process development, formulation, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide aims to provide a comprehensive framework for understanding and evaluating the thermodynamic stability of these crucial synthetic intermediates.

Core Structural Features and Inherent Stability

To comprehend the stability of the composite molecule, we must first appreciate the intrinsic properties of its constituent parts: the triazole ring and the MOM protecting group.

The Triazole Core: An Aromatic Heterocycle

Both 1,2,3- and 1,2,4-triazoles are aromatic heterocyclic compounds. This aromaticity confers significant thermodynamic stability.[10] The delocalization of π-electrons across the five-membered ring makes the ring system resistant to cleavage under typical acidic and basic conditions.[10] However, the stability is highly dependent on the substituents attached to the ring.[11][12][13][14]

The Methoxymethyl (MOM) Group: An Acetal Moiety

The MOM group is an acetal, specifically a methoxymethyl ether.[5][7] The stability of the MOM group is largely dictated by its susceptibility to acid-catalyzed hydrolysis.[5][6] Protonation of one of the ether oxygens initiates cleavage, which is why the MOM group is readily removed by both Brønsted and Lewis acids.[8][9] It is generally stable in neutral to basic media (pH 4-12).[6][7]

The general structure of a methoxymethyl triazole derivative is depicted below:

Caption: General structure of a MOM-protected 1,2,4-triazole derivative.

Key Factors Governing Thermodynamic Stability

The thermodynamic stability of a methoxymethyl triazole derivative is a multifactorial property, influenced by electronic effects, steric hindrance, and environmental conditions.

Electronic Effects of Substituents

The nature of the substituents on the triazole ring profoundly impacts the overall stability of the molecule.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups can have a dual effect. They can increase the acidity of the remaining N-H proton (if any), potentially influencing tautomeric equilibria. Computationally, it has been shown that EWGs can be carbocation destabilizing.[15] This could, in turn, affect the stability of the MOM-protected nitrogen, as cleavage often proceeds through a cationic intermediate.

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy (-OCH₃) substituents can increase the electron density in the triazole ring. This increased electron density at the nitrogen atoms could potentially strengthen the N-C bond of the MOM group, but may also make the ether oxygens more susceptible to protonation.

Tautomeric and Isomeric Considerations

For asymmetrically substituted triazoles, the position of the MOM group is critical. The relative stability of different N-H tautomers (e.g., 1H- vs 2H- for 1,2,3-triazoles, or 1H- vs 4H- for 1,2,4-triazoles) in the unprotected precursor can influence the regioselectivity of MOM group installation and the thermodynamic stability of the resulting isomer.[16][17] Computational studies have shown that for some 1,2,3-triazole derivatives, the 2H-tautomer is more stable than the 1H-tautomer.[16] The resulting MOM-protected isomer will have its own unique stability profile.

Steric Hindrance

Bulky substituents adjacent to the MOM-protected nitrogen can sterically shield the MOM group from attack by acids or other reagents, thereby kinetically increasing its stability. Conversely, severe steric strain can weaken the N-C bond, potentially lowering the thermodynamic stability of the molecule.

Environmental and Solid-State Factors

The stability of these compounds is not solely an intrinsic molecular property but is also influenced by their environment.

  • Temperature: Elevated temperatures can provide the activation energy needed to overcome decomposition barriers.[11][18][19] Thermal analysis is therefore a cornerstone of stability assessment.

  • pH: As the MOM group is acid-labile, the presence of acidic impurities or an acidic environment can catalyze its cleavage.[5][8]

  • Polymorphism: Many organic molecules, including triazole derivatives, can exist in different crystalline forms or polymorphs.[20][21] Each polymorph has a unique crystal lattice and, consequently, a different melting point and thermodynamic stability.[20][21]

G cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic Environmental Factors Stability Thermodynamic Stability of MOM-Triazole Derivatives Electronic Electronic Effects (EWG/EDG) Stability->Electronic Steric Steric Hindrance Stability->Steric Isomerism Isomerism & Tautomerism Stability->Isomerism Temperature Temperature Stability->Temperature pH pH / Acidity Stability->pH Polymorphism Solid State (Polymorphism) Stability->Polymorphism

Caption: Factors influencing the thermodynamic stability of MOM-triazole derivatives.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this purpose.[11][18][22]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting point, phase transitions, and decomposition temperatures.

Self-Validating Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) prior to analysis. This ensures the accuracy and trustworthiness of the data.

  • Sample Preparation: Accurately weigh 2-5 mg of the MOM-triazole derivative into a clean, hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatiles released during decomposition.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range relevant to the anticipated decomposition (e.g., 25 °C to 400 °C).

  • Data Analysis:

    • Melting Point (Tₘ): Identify the sharp endothermic peak corresponding to the solid-liquid phase transition. The onset temperature of this peak is typically reported as the melting point. A sharp melting peak is indicative of high purity.

    • Decomposition Temperature (Tₑ): Identify the onset of the exothermic peak that follows the melting peak. This exotherm represents the decomposition of the molecule and is a direct measure of its thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify mass loss associated with specific decomposition events.

Self-Validating Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Monitor the mass loss as a function of temperature.

  • Data Analysis:

    • The TGA curve plots percentage mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss.

    • The onset temperature of mass loss (T₅% or T₁₀%) is a key indicator of thermal stability.[11]

    • The temperature at the peak of the DTG curve indicates the point of maximum decomposition rate.

Data Presentation:

Quantitative data from these analyses should be summarized for clear comparison.

Compound IDSubstituent (R¹)Tₘ (°C) (DSC)Tₑ (onset, °C) (DSC)T₅% (°C) (TGA)
MOM-Tz-A -He.g., 152.3e.g., 258.1e.g., 255.9
MOM-Tz-B -NO₂e.g., 175.8e.g., 240.5e.g., 238.2
MOM-Tz-C -CH₃e.g., 145.1e.g., 265.4e.g., 263.8

Note: The data in this table is hypothetical and for illustrative purposes only.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample MOM-Triazole Derivative Weigh Accurately weigh 2-5 mg (DSC) or 5-10 mg (TGA) Sample->Weigh Pan Place in appropriate pan (sealed Al for DSC, ceramic for TGA) Weigh->Pan DSC DSC Analysis (10°C/min under N₂) Pan->DSC TGA TGA Analysis (10°C/min under N₂) Pan->TGA DSC_Data Identify Tm (melting) and Te (decomposition exotherm) DSC->DSC_Data TGA_Data Determine T₅% (onset of mass loss) and DTG peak TGA->TGA_Data Stability Assess Thermodynamic Stability DSC_Data->Stability TGA_Data->Stability

Caption: Experimental workflow for assessing thermodynamic stability.

Computational Approaches to Stability Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules. Density Functional Theory (DFT) is a particularly useful method.[16][23]

  • Heats of Formation (ΔHբ): The calculated heat of formation can be used to compare the relative stabilities of different isomers or tautomers. A lower heat of formation generally corresponds to a more stable compound.[24][25]

  • Bond Dissociation Energies (BDEs): Calculating the BDE for the N-C bond of the MOM group can provide a direct measure of its strength and susceptibility to cleavage.[24]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and kinetic stability.[23] A larger HOMO-LUMO gap suggests higher stability.

These computational approaches, when benchmarked against experimental data, can accelerate the design of more stable and robust MOM-triazole derivatives.

Conclusion and Future Perspectives

The thermodynamic stability of methoxymethyl triazole derivatives is a critical consideration in modern drug development. It is governed by a complex interplay of electronic and steric factors inherent to the molecule, as well as external conditions such as temperature and the solid-state form. A thorough understanding and a rigorous experimental evaluation of this stability are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products derived from these intermediates.

The systematic application of thermal analysis techniques like DSC and TGA provides the empirical data necessary for informed decision-making in process development and formulation. When coupled with the predictive power of computational chemistry, researchers are well-equipped to design and synthesize novel triazole-based drug candidates with optimal stability profiles. Future work in this area should focus on developing larger datasets that correlate structural features with experimental stability data, leading to more accurate predictive models and a more streamlined drug development process.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Sebbar, N. K., et al. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Journal of Molecular Modeling, 17(9), 2271-2279. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Creary, X., et al. (2009). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. The Journal of Organic Chemistry, 74(12), 4540-4548. Retrieved from [Link]

  • Sobecka, A., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 25(23), 5576. Retrieved from [Link]

  • Vlasova, O. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1569-1580. Retrieved from [Link]

  • Preprints.org. (2024, September 18). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • MDPI. (2024, October 11). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • Hosseini, S. H., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Propellants, Explosives, Pyrotechnics, 47(6). Retrieved from [Link]

  • Vo, T. T., et al. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A, 127(31), 6529-6539. Retrieved from [Link]

  • Preprints.org. (2024, June 27). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

  • Sobecka, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PubMed. (2024, September 5). Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety. Retrieved from [Link]

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Exploratory

The Cornerstone of Druggability: A Technical Guide to Molecular Weight and Physicochemical Characteristics of Target Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Physicochemical Blueprint of a Successful Drug In the intricate journey of drug discovery and development, the intrinsic properties of a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Physicochemical Blueprint of a Successful Drug

In the intricate journey of drug discovery and development, the intrinsic properties of a chemical compound serve as the fundamental blueprint for its potential success as a therapeutic agent. Among these, molecular weight and a constellation of physicochemical characteristics—namely solubility, lipophilicity, and permeability—stand as the cornerstones of "druggability." These properties govern a molecule's behavior within complex biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3][4][5]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of parameters. As Senior Application Scientists, our aim is to provide a comprehensive understanding of the causality behind the experimental determination and optimization of these critical attributes. We will delve into the theoretical underpinnings, provide field-proven insights, and present detailed, self-validating experimental protocols.

The Interplay of Core Physicochemical Properties

The journey of a drug from administration to its target site is a complex odyssey through diverse physiological environments. The success of this journey is largely dictated by a delicate balance of several key physicochemical properties. Understanding their interplay is paramount for rational drug design.

Interplay_of_Properties MW Molecular Weight Solubility Aqueous Solubility MW->Solubility affects Permeability Membrane Permeability MW->Permeability influences Absorption Oral Absorption Solubility->Absorption enables Lipophilicity Lipophilicity (logP/logD) Lipophilicity->Solubility inversely related to Lipophilicity->Permeability drives Permeability->Absorption is critical for

Caption: The intricate relationship between core physicochemical properties and their collective impact on oral absorption.

Section 1: Molecular Weight - The Gatekeeper of "Druggability"

Molecular weight (MW) is a fundamental descriptor that significantly influences a compound's pharmacokinetic profile.[6] While not a standalone predictor of success, it serves as a crucial gatekeeper, with established guidelines aiding in the selection of promising drug candidates.

Lipinski's Rule of Five: A Guiding Principle

Christopher A. Lipinski's seminal "Rule of Five" provides a set of simple molecular descriptors that predict the likelihood of a compound's oral bioavailability.[6] A key tenet of this rule is a molecular weight of less than 500 Daltons. While exceptions exist, this guideline is rooted in the observation that larger molecules often exhibit poor absorption and permeation characteristics.[6]

ParameterGuidelineRationale
Molecular Weight < 500 DaLarger molecules may have difficulty crossing biological membranes and may exhibit lower solubility.[6]
LogP < 5A measure of lipophilicity; excessively high values can lead to poor aqueous solubility and increased metabolic clearance.
Hydrogen Bond Donors ≤ 5A high number of hydrogen bond donors can reduce membrane permeability.
Hydrogen Bond Acceptors ≤ 10A high number of hydrogen bond acceptors can also hinder membrane permeability.
The Rationale Behind Molecular Weight Constraints

The constraints on molecular weight are not arbitrary; they are deeply rooted in the biophysical realities of drug transport. Smaller molecules generally exhibit better absorption characteristics as they can more readily traverse the lipid bilayer of cell membranes.[6] As molecular size increases, so does the complexity of its three-dimensional structure, which can sterically hinder its passage through membrane channels and transporters. Furthermore, an increase in molecular weight is often accompanied by an increase in lipophilicity and a decrease in aqueous solubility, further complicating oral absorption.[6]

Section 2: Aqueous Solubility - The Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a critical, non-negotiable property for orally administered drugs. Poor solubility is a major contributor to the failure of promising drug candidates in preclinical and clinical development.[7][8][9]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is essential to differentiate between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput screening method used in early drug discovery to flag compounds with potential solubility issues.[1][3][8]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period. This is a more resource-intensive but also more accurate measure, crucial for lead optimization and formulation development.[3][10][11]

Experimental Protocols for Solubility Determination

This protocol provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.

Principle: The formation of a precipitate in the aqueous buffer leads to light scattering, which is detected by a nephelometer. The concentration at which significant light scattering is observed is an indication of the kinetic solubility.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Dispensing to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well assay plate.

  • Aqueous Buffer Addition: Add a fixed volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Reading: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Determine the concentration at which the nephelometry signal significantly increases above the background, indicating precipitation.

Kinetic_Solubility_Workflow A Prepare 10 mM DMSO Stock B Serial Dilution in DMSO A->B C Transfer to Assay Plate B->C D Add Aqueous Buffer (PBS) C->D E Incubate (2 hours) D->E F Measure Light Scattering (Nephelometry) E->F G Determine Precipitation Point F->G

Caption: Workflow for a high-throughput kinetic solubility assay using nephelometry.

This method, considered the "gold standard," determines the equilibrium solubility of a compound.[11][12]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then analyzed to determine the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.

Section 3: Lipophilicity (logP/logD) - Navigating the Lipid-Water Interface

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[3] It is a double-edged sword; while a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Understanding logP and logD
  • logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a fundamental measure of a compound's intrinsic lipophilicity.[5][13]

  • logD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (ionized and neutral) of a compound in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For ionizable compounds, logD is a more physiologically relevant measure of lipophilicity than logP.[4][5][13][14]

Experimental Protocol for logD Determination (Shake-Flask Method)

This protocol describes the classic and most reliable method for determining logD.[5][6][12][15]

Principle: The compound is partitioned between n-octanol and an aqueous buffer of a specific pH. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by vigorously mixing them and allowing the phases to separate.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Seal the vial and shake it for a defined period (e.g., 1-24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Aliquoting: Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV/MS).

  • Calculation: Calculate logD using the following formula: logD = log10 ([Compound]octanol / [Compound]aqueous)

Section 4: pKa - The Influence of Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH.[16] This is critically important because the ionized form of a drug is generally more water-soluble but less permeable across cell membranes, while the neutral form is more lipophilic and permeable.[16]

The Henderson-Hasselbalch Equation: Predicting Ionization

The Henderson-Hasselbalch equation provides a mathematical relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a compound.

For an acidic drug: pH = pKa + log ([A-] / [HA]) For a basic drug: pH = pKa + log ([B] / [BH+])

Where:

  • [A-] is the concentration of the ionized form of the acid.

  • [HA] is the concentration of the un-ionized form of the acid.

  • [B] is the concentration of the un-ionized form of the base.

  • [BH+] is the concentration of the ionized form of the base.

Experimental Protocols for pKa Determination

This is a highly accurate and widely used method for determining pKa.[2][17][18][19][20][21]

Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.[18][19]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

  • pH Measurement: Record the pH of the solution after each addition of the titrant.

  • Data Plotting: Plot the pH versus the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

This method is suitable for compounds that possess a chromophore near the ionizable group, leading to a change in UV absorbance upon ionization.[20][22][23]

Principle: The UV-visible spectrum of the compound is recorded at various pH values. The pKa is determined from the pH-dependent changes in the absorbance spectrum.[22][23]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Prepare solutions of the test compound in each of the buffers.

  • Spectral Measurement: Record the UV-visible spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The pKa corresponds to the inflection point of the resulting sigmoidal curve.[22][23]

Section 5: Permeability - Crossing the Biological Barriers

For a drug to be effective, it must be able to cross biological membranes to reach its site of action. Permeability is a measure of the rate at which a compound can pass through a membrane.

In Vitro Models for Permeability Assessment

Two widely used in vitro models for predicting intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a useful tool for early-stage screening to identify compounds with good passive permeability.[7][17][24][25]

  • Caco-2 Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a barrier that mimics the human intestinal epithelium. This model can assess both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo absorption.[20][26][27][28][29]

Experimental Protocols for Permeability Assays

Principle: A multi-well plate with a filter support is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time.

Step-by-Step Methodology:

  • Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.

  • Compound Addition: Add the test compound solution to the donor wells.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Sample Analysis: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

PAMPA_Workflow A Coat Donor Plate with Lipid B Add Compound to Donor Wells A->B C Assemble Donor and Acceptor Plates B->C D Incubate C->D E Analyze Compound Concentration D->E F Calculate Apparent Permeability (Papp) E->F

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Principle: Caco-2 cells are cultured on a semi-permeable membrane to form a monolayer. The transport of the test compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable filter supports and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.[20][27]

  • Transport Experiment:

    • A-B Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • B-A Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Sample Analysis: Quantify the compound concentration in the samples from both chambers using LC-MS/MS.

  • Papp and Efflux Ratio Calculation: Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[28][29]

Conclusion: An Integrated Approach to Optimizing Drug Candidates

The molecular weight and physicochemical characteristics of a target compound are not independent variables but rather a tightly interconnected set of properties that collectively determine its fate in the body. A holistic and data-driven approach to optimizing these parameters from the earliest stages of drug discovery is essential for increasing the probability of success. By employing the robust experimental protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can make more informed decisions, leading to the design of safer and more effective medicines.

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Protocols & Analytical Methods

Method

Protocol for synthesizing Schiff bases from 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline

Application Note & Protocol A Comprehensive Guide to the Synthesis of Novel Schiff Bases from 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline Abstract: This document provides a detailed protocol and scientific rationa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Novel Schiff Bases from 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of novel Schiff bases (imines) derived from 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline. Schiff bases incorporating heterocyclic moieties, particularly the 1,2,4-triazole ring system, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2][3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It covers the mechanistic underpinnings of Schiff base formation, pre-synthesis considerations, a detailed step-by-step experimental protocol, and methods for product characterization and validation.

Introduction: The Significance of Triazole-Containing Schiff Bases

Schiff bases are compounds characterized by an azomethine or imine group (-C=N-).[5][6] This functional group is critical for the biological activity of many compounds.[7] When a Schiff base is derived from a heterocyclic amine, the resulting molecule often exhibits enhanced biological properties. The 1,2,4-triazole nucleus, in particular, is a privileged scaffold in pharmaceutical chemistry, found in a wide array of approved drugs with antifungal, antiviral, and anticancer properties.[2][3]

The combination of the triazole core with the imine linkage creates a molecular framework with several key advantages:

  • Enhanced Bioactivity: The synergistic effect of the triazole and imine moieties can lead to potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

  • Coordinating Ability: The nitrogen atoms in the triazole ring and the imine group act as excellent coordination sites for metal ions, forming stable metal complexes with unique therapeutic and catalytic properties.[1][6]

  • Structural Versatility: The synthetic accessibility of Schiff bases allows for the facile introduction of a wide variety of substituents by simply changing the aldehyde or ketone reactant, enabling the creation of large libraries for structure-activity relationship (SAR) studies.

This protocol focuses on using 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline as the primary amine component, a structure that combines the aniline core with a functionally substituted triazole, offering a rich platform for developing novel chemical entities.

The Underlying Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[8][9] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7][10][11] Understanding this mechanism is crucial for optimizing reaction conditions.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (in this case, the aniline derivative) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[5][7][10]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This step is typically the rate-determining step and is often catalyzed by a weak acid.[11] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is subsequently eliminated to form the carbon-nitrogen double bond.

The overall reaction is reversible, and the removal of water is essential to drive the equilibrium towards the product side.[10]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine (Hemiaminal) Amine->Carbinolamine 1. Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Carbonyl->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase 2. Dehydration (-H2O) (Acid Catalyzed) Water Water (H2O)

Figure 1: General mechanism for acid-catalyzed Schiff base formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline with a substituted aromatic aldehyde.

Materials and Equipment
  • Reagents:

    • 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline (Starting Amine)

    • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

    • Absolute Ethanol or Methanol (Solvent)

    • Glacial Acetic Acid (Catalyst)

    • Distilled Water

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers, graduated cylinders

    • Buchner funnel and filter paper

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline in 20 mL of absolute ethanol. Stir the mixture until the amine is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 1.0 to 1.1 equivalents of the selected aromatic aldehyde.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.[12] The acid catalyzes the dehydration step, significantly increasing the reaction rate.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle.[9][12] Let the reaction proceed under reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v). Spot the starting amine, the aldehyde, and the reaction mixture on a TLC plate. The formation of a new spot (the Schiff base product) and the disappearance of the starting amine spot indicate the reaction is proceeding.

  • Product Isolation: After the reaction is complete (as determined by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.[12]

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected product in a vacuum oven or air dry at room temperature.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol.[12] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter and dry the purified product.

Visualization of Experimental Workflow

G start Start prep 1. Prepare Reagents (Amine + Aldehyde in Ethanol) start->prep catalyst 2. Add Acetic Acid Catalyst prep->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool 5. Cool to Room Temp & Ice Bath complete->cool Yes filter 6. Filter & Wash (Cold Ethanol) cool->filter dry 7. Dry Crude Product filter->dry purify 8. Recrystallize (Hot Ethanol) dry->purify characterize 9. Characterize Final Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Figure 2: Step-by-step workflow for Schiff base synthesis and purification.

Product Characterization: A Self-Validating System

To ensure the successful synthesis and purity of the target Schiff base, a combination of spectroscopic techniques is essential.

4.1. Spectroscopic Analysis

TechniqueKey Feature to ObserveExpected Result/RangeRationale
FT-IR C=N (Imine) Stretch1600-1650 cm⁻¹[13][14]Appearance of this strong band confirms the formation of the azomethine group.
N-H (Amine) StretchDisappearance of bands at 3300-3500 cm⁻¹The consumption of the primary amine starting material leads to the disappearance of its characteristic N-H stretches.
¹H NMR -CH=N- (Azomethine) ProtonSinglet at δ 8.0-9.0 ppm[13]The appearance of this downfield singlet is a definitive indicator of Schiff base formation.
NH₂ ProtonsDisappearance of the broad amine signalConfirms the conversion of the primary amine group.
Aromatic & Alkyl ProtonsSignals consistent with the structureThe integration and splitting patterns of other protons should match the expected product structure.
¹³C NMR -C =N- (Azomethine) CarbonSignal at δ 158-165 ppm[13]Confirms the presence of the imine carbon.
Mass Spec (MS) Molecular Ion Peak (M⁺)[M]⁺ or [M+H]⁺ corresponding to the calculated molecular weightConfirms the molecular formula and identity of the synthesized compound.[15]

4.2. Physical Characterization

  • Melting Point (MP): A sharp and distinct melting point range is indicative of a pure crystalline compound. Compare the observed melting point with literature values if available, or use it as a benchmark for purity for novel compounds.

  • Appearance: Note the color and crystalline form of the final product. Schiff bases are often obtained as colored (e.g., yellow, orange) crystalline solids.[9][12]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Water present in reagents/solvent. 3. Insufficient catalyst.1. Increase reflux time and monitor by TLC. 2. Use anhydrous solvents. 3. Add a few more drops of glacial acetic acid.
Oily Product / Fails to Crystallize 1. Impurities present. 2. Product is an oil at room temperature.1. Purify via column chromatography. 2. Attempt to form a salt (e.g., hydrochloride) which may be crystalline.
Multiple Spots on TLC of Final Product Incomplete reaction or presence of side products.Recrystallize from a different solvent system or purify using column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of novel Schiff bases from 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline. By following the detailed experimental steps and utilizing the prescribed characterization methods, researchers can confidently synthesize and validate these valuable compounds. The inherent versatility of this reaction allows for the creation of a diverse range of molecules with significant potential in drug discovery and materials science, building upon the well-established importance of the triazole scaffold.[3][16]

References

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Advances.
  • Mechanism of Schiff base (imine) Formation. (n.d.).
  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace.
  • Chemistry Schiff Bases. (n.d.).
  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). Journal of Physical Chemistry A.
  • A review on the efficacy and medicinal applications of metal-based triazole derivatives. (2020). Journal of the Iranian Chemical Society.
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). An Experimental Handbook for Pharmaceutical Organic Chemistry-I.
  • Schiff base. (n.d.). Wikipedia.
  • Synthesis of Schiff's Bases With Simple Synthetic Approach. (n.d.).
  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (n.d.). Der Pharma Chemica.
  • Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology.
  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). Molecules.
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen.
  • Preparation and Characterization of Some Schiff Base Compounds. (2020). Dergipark.
  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (2024). Journal of Survey in Fisheries Sciences.
  • Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal. (n.d.). Indian Journal of Chemistry.
  • Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes. (2024). Biointerface Research in Applied Chemistry.
  • Synthesis of Novel Triazole-Linked Schiff Base Deriv
  • Mass spectra of the Schiff base. (n.d.).
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Medicinal Chemistry Letters.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022).
  • Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. (2010). European Journal of Chemistry.
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (2023). Journal of Medicinal and Chemical Sciences.
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing.

Sources

Application

Application Notes &amp; Protocols: Biological Activity Screening of Methoxymethyl Triazole Derivatives

Introduction: The Triazole Scaffold in Modern Drug Discovery The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Derivatives of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Scaffold in Modern Drug Discovery

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Derivatives of both 1,2,3- and 1,2,4-triazoles are known to exhibit a remarkable breadth of pharmacological activities, including potent antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] This versatility has led to the development of numerous clinically successful drugs. The functionalization of the triazole core allows for fine-tuning of its biological and pharmacokinetic profiles. The introduction of a methoxymethyl group, in particular, offers a promising avenue for creating novel derivatives with enhanced potency and selectivity. One study highlighted that oxymethyl derivatives of 1,2,4-triazole-3-carboxamide, structurally related to the antiviral drug ribavirin, demonstrated significant antiproliferative effects against leukemia cells.[5]

This guide provides a comprehensive framework for the initial biological activity screening of novel methoxymethyl triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for evaluating anticancer and antimicrobial potential. The methodologies are presented not merely as steps to be followed, but with a clear rationale rooted in the established mechanisms of action of this chemical class, ensuring a logical and self-validating screening cascade.

Part 1: Mechanistic Rationale for Screening Targets

Understanding the established mechanisms of action for triazole compounds is critical for designing a relevant screening strategy. The primary and most well-characterized mechanism, particularly for antifungal activity, is the inhibition of ergosterol biosynthesis.[6]

Ergosterol Biosynthesis Inhibition: Triazoles act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][7] This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[6] By blocking this step, triazoles lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[6] This well-defined target provides a strong basis for our primary antifungal screening and subsequent mechanism-of-action studies.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Methoxymethyl Triazoles Methoxymethyl Triazoles Methoxymethyl Triazoles->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->Ergosterol

Caption: Mechanism of action for triazole antifungals.

Beyond this primary mechanism, some triazole derivatives have been shown to induce activity through other means, such as generating reactive oxygen species (ROS) and causing oxidative stress, or by exhibiting anticancer effects through mechanisms that are still under investigation but may involve inhibition of protein translation or other cellular processes.[5][8] Our screening cascade is therefore designed to first detect broad cytotoxic or growth-inhibiting activity, which can then be dissected in more specific, mechanism-based assays.

Part 2: A Systematic Screening Cascade

A tiered approach is essential for efficiently screening a library of new chemical entities. This workflow prioritizes high-throughput methods for initial assessment, followed by more detailed quantitative and mechanistic assays for promising "hit" compounds.

Caption: A multi-phase workflow for screening novel compounds.

Part 3: Detailed Protocols and Application Notes

Protocol 1: Anticancer Activity Screening via MTT Assay

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[12]

Application Note: This assay is an excellent high-throughput primary screen to identify compounds with cytotoxic potential against various cancer cell lines. It is crucial to include both a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) to validate each experiment. A full dose-response curve should be generated for "hit" compounds to determine the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Cell Plating:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each methoxymethyl triazole derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds (or controls).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation:

Compound IDDerivative StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
MMT-01R = -CH325.432.1
MMT-02R = -C2H515.819.5
MMT-03R = -Phenyl5.28.7
MMT-04R = -p-Cl-Phenyl2.14.3
Doxorubicin(Positive Control)0.50.8
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Scientific Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[13][14] This method involves challenging a standardized microbial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium.

Application Note: This method is the gold standard for antimicrobial susceptibility testing due to its quantitative nature and suitability for screening multiple compounds.[15] It is essential to use a standardized inoculum and appropriate quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure reproducibility. The protocol can be adapted for both bacteria and fungi by using the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][16]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick 3-4 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[15]

    • Dilute this standardized suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well U-bottom microtiter plate.

    • Prepare a starting solution of the test compound in the first well at 2x the highest desired final concentration (e.g., 100 µL of a 256 µg/mL solution).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the compound concentrations will be halved to their final test values.

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the U-shaped well indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • (Optional) Determination of MBC/MFC:

    • To determine if a compound is cidal (kills the organism) or static (inhibits growth), subculture 10 µL from each clear well (at and above the MIC) onto a fresh, compound-free agar plate.

    • Incubate the agar plate overnight. The Minimum Bactericidal (or Fungicidal) Concentration (MBC/MFC) is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Hypothetical Data Presentation:

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
MMT-0164>12832
MMT-0232>12816
MMT-03128>1288
MMT-04>128>1284
FluconazoleN/AN/A2
Ciprofloxacin0.50.25N/A

Part 4: Conclusion and Forward Path

This application guide outlines a robust and scientifically grounded strategy for the primary biological screening of novel methoxymethyl triazole derivatives. By employing standardized assays such as the MTT and broth microdilution methods, researchers can efficiently identify compounds with promising anticancer and antimicrobial activities. The causality-driven approach, linking screening methods to the known mechanisms of the triazole class, ensures that the data generated is both reliable and interpretable.

Compounds identified as "hits" in these primary screens warrant further investigation. This includes secondary validation using alternative assays, in-depth mechanism-of-action studies (e.g., sterol analysis, apoptosis assays), and eventual progression to preclinical in vivo models to evaluate efficacy and safety. This systematic pipeline is fundamental to translating the chemical potential of methoxymethyl triazoles into tangible therapeutic candidates.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health.
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO.
  • Peter, K., & Marie, C. Z. A. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. SOJ Microbiology & Infectious Diseases, 5(5), 1-9.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). National Institutes of Health.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology.
  • Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). Merck Millipore.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Almeda University.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature.
  • Tatsumi, Y., et al. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. National Institutes of Health.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Pharmaceutical Research.
  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). NC DNA Day.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. (2021, November 26). MDPI.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io.
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (2025, July). WOAH.
  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex - MDPI. (2023, May 5). MDPI.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (2022, April). FWD AMR-RefLabCap.
  • Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities - Preprints.org. (2024, September 18). Preprints.org.
  • MIC Determination - EUCAST. (n.d.). EUCAST.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, April 1). ASM Journals.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - Dove Medical Press. (2016, November 8). Dove Press.
  • Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-methoxy phenyl)-7H-[1][3][7]triazolo[3,4-b][1][3][8]thiadiazine: Part II - Bentham Science Publisher. (2020, June 17). Bentham Science. Retrieved February 22, 2026, from

  • Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021, October 7). Chemical Methodologies.

Sources

Method

Application Note: Triazole-Aniline Hybrids as High-Performance Corrosion Inhibitors

Abstract This guide details the synthesis, characterization, and validation of 1,2,3-triazole-aniline derivatives as mixed-type corrosion inhibitors for mild steel in acidic media (1.0 M HCl/H₂SO₄). By synergizing the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, characterization, and validation of 1,2,3-triazole-aniline derivatives as mixed-type corrosion inhibitors for mild steel in acidic media (1.0 M HCl/H₂SO₄). By synergizing the high electron density of the triazole ring with the donor capabilities of the aniline moiety, these molecular scaffolds offer superior adsorption efficacy via


-orbital interaction. This protocol bridges organic synthesis (Click Chemistry) with rigorous electrochemical validation (EIS, PDP), tailored for materials scientists and corrosion engineers.

Strategic Rationale: The Triazole-Aniline Synergy

The efficacy of an organic inhibitor relies on its ability to adsorb onto a metal surface and block active corrosion sites.

  • The Triazole Anchor: The 1,2,3-triazole ring provides three nitrogen atoms with lone pairs, acting as a robust anchoring group for chemisorption onto Fe atoms.

  • The Aniline Shield: The aniline substituent contributes a phenyl ring (

    
    -electrons) and an amine group (
    
    
    
    ). This increases the Highest Occupied Molecular Orbital (
    
    
    ) energy, facilitating electron donation to the metal's empty
    
    
    -orbitals while enhancing the hydrophobic barrier against corrosive ions.
DOT Diagram: Mechanism of Inhibition

InhibitionMechanism cluster_0 Interaction Zone Acid Acidic Media (H+, Cl-) Metal Mild Steel Surface (Fe) Acid->Metal Corrosive Attack Inhibitor Triazole-Aniline (Inhibitor) Adsorption Adsorption Process (Langmuir Isotherm) Inhibitor->Adsorption Diffusion Adsorption->Metal Physisorption & Chemisorption Film Protective Film (Hydrophobic Barrier) Film->Acid Blocks Ion Penetration Metal->Film Surface Coverage (θ)

Figure 1: Schematic representation of the competitive adsorption mechanism where the triazole-aniline inhibitor blocks corrosive ions from reaching the metal surface.

Protocol A: Synthesis via CuAAC (Click Chemistry)

The most robust method for synthesizing 1,2,3-triazole derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This pathway is regioselective (yielding 1,4-disubstituted triazoles) and high-yield.[1][3]

Reagents:

  • 4-Ethynylaniline (Alkyne precursor)

  • Organic Azide (e.g., Benzyl azide or Phenyl azide)

  • Copper(II) Sulfate Pentahydrate (

    
    )[4]
    
  • Sodium Ascorbate (Reducing agent)

  • Solvent:

    
    -Butanol/Water (1:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 4-ethynylaniline (1.0 mmol) and the corresponding azide (1.0 mmol) in 10 mL of

    
    -BuOH/H₂O mixture.
    
  • Catalyst Addition: Add

    
     (0.1 mmol, 10 mol%) followed by Sodium Ascorbate (0.2 mmol, 20 mol%). The solution should turn bright yellow/orange.
    
  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor progress via TLC (Thin Layer Chromatography).[4]

  • Work-up: Dilute with 20 mL ice-cold water. The triazole product will precipitate.

  • Purification: Filter the precipitate, wash with dilute ammonia (to remove Cu traces) and water. Recrystallize from ethanol.

  • Characterization: Confirm structure via ¹H-NMR and FT-IR (Look for disappearance of alkyne peak at ~2100 cm⁻¹ and appearance of triazole proton at ~8.0 ppm).

Note for Pharma/Bio Researchers: This scaffold is a known bioisostere for amide bonds. While this guide focuses on corrosion, the synthesized compounds often possess antimicrobial properties useful in preventing Microbiologically Influenced Corrosion (MIC).

Protocol B: Electrochemical Validation

This is the core validation step. All tests should be performed in a standard three-electrode cell.

Equipment Setup:

  • Working Electrode (WE): Mild steel coupon (exposed area 1.0 cm²), polished with SiC paper (up to 1200 grit).

  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (freshly prepared).

Workflow Diagram

ElectrochemWorkflow Start Start: Electrode Polishing OCP OCP Stabilization (30-60 mins) Start->OCP Immerse in Acid EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable Potential (< 2 mV drift/5 min) PDP Potentiodynamic Polarization (±250 mV vs OCP) EIS->PDP Non-destructive first Analysis Data Fitting (Equivalent Circuit) PDP->Analysis Tafel & Nyquist Data

Figure 2: Sequential electrochemical testing workflow. EIS is non-destructive and must be performed before the destructive PDP scan.

Electrochemical Impedance Spectroscopy (EIS)

Parameters:

  • Frequency Range: 100 kHz to 10 mHz.[5]

  • Amplitude: 10 mV (RMS) sinusoidal perturbation at OCP.

  • Data Analysis: Fit Nyquist plots to a Randles Equivalent Circuit (

    
    ).
    

Key Metrics:

  • 
     (Charge Transfer Resistance):  Represents the resistance to electron transfer across the interface.[6] Higher is better.
    
  • 
     (Double Layer Capacitance):  Represents the local dielectric constant. Lower is better (indicates water molecules replaced by inhibitor).
    
Potentiodynamic Polarization (PDP)

Parameters:

  • Scan Range: -250 mV to +250 mV relative to Open Circuit Potential (

    
    ).
    
  • Scan Rate: 1.0 mV/s (ASTM G59 standard).

Key Metrics:

  • 
    :  Corrosion current density.[5][7][8][9] Direct measure of corrosion rate.
    
  • 
    :  Corrosion potential.[5][10] Shifts >85 mV indicate anodic/cathodic specificity; shifts <85 mV indicate mixed-type inhibition.
    

Data Interpretation & Reporting

Below is a representative data set for a triazole-aniline derivative in 1.0 M HCl. Use this format to structure your results.

Table 1: Electrochemical Parameters (Representative)
Conc. (ppm)

(mV vs SCE)

(

A/cm²)

(mV/dec)

(mV/dec)

(

cm²)

(

F/cm²)

(%)
Blank -470850.59511025180--
100 -465120.4881051459582.7
200 -46265.2851022806091.0
500 -45832.182984903594.9
  • 
     Calculation: 
    
    
    
  • Interpretation: The significant increase in

    
     (25 
    
    
    
    490
    
    
    cm²) confirms the formation of a protective film. The minimal shift in
    
    
    (< 85 mV) classifies the inhibitor as Mixed-Type (blocking both anodic dissolution and cathodic hydrogen evolution).

Computational Insight (DFT Protocol)

To validate the experimental results, perform Density Functional Theory (DFT) calculations using Gaussian or ORCA.

Setup:

  • Method: B3LYP functional.

  • Basis Set: 6-31G(d,p) or 6-311++G(d,p).[7]

  • Solvent Model: PCM (Polarizable Continuum Model) using Water.[7]

Critical Parameters to Calculate:

  • 
    :  High values indicate good electron donor properties (aniline group contribution).
    
  • 
    :  Low values indicate ability to accept back-donation from Fe d-orbitals (triazole ring contribution).
    
  • Energy Gap (

    
    ): 
    
    
    
    . Lower
    
    
    implies higher reactivity and easier adsorption.

References

  • ASTM G59-97(2020) , "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements," ASTM International.[11]

  • Verma, C., et al. (2016).[12] "Substituted triazoles as efficient corrosion inhibitors for mild steel in hydrochloric acid: Electrochemical, surface and quantum chemical studies." Journal of Molecular Liquids.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
  • ASTM G102-89(2015) , "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements," ASTM International.

  • Obot, I.B., et al. (2015). "Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors." Corrosion.[5][6][7][8][12][13][14]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline

Welcome to the technical support guide for the purification of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on selecting and optimizing solvent systems for recrystallization, a critical step for achieving high purity of this key intermediate.

Understanding the Molecule: A Chemist's Perspective

Before any purification attempt, understanding the physicochemical properties of the target molecule is paramount. The structure of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline incorporates several functional groups that dictate its solubility behavior:

  • Aniline Moiety: The primary amine (-NH₂) and the aromatic ring introduce polarity and the capacity for hydrogen bonding.

  • 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (ring nitrogens).

  • Methoxymethyl Group: The ether linkage (-CH₂-O-CH₃) adds some polar character and potential for hydrogen bond acceptance.

Collectively, these features render the molecule moderately polar. This insight is the foundation of our solvent selection strategy, guiding us based on the principle of "like dissolves like".[1][2] A compound with these functional groups is expected to have moderate solubility in polar protic and aprotic solvents.[3]

The Recrystallization Workflow: A Logic-Based Approach

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[4][5][6] This differential solubility is the driving force for crystallization upon cooling. The workflow for identifying such a solvent is systematic and empirical.

Diagram: Solvent Selection Decision Tree

This diagram outlines the logical progression for testing and selecting an appropriate solvent system.

SolventSelection start Start: Select a candidate solvent (e.g., Isopropanol) test_cold Add ~0.5 mL solvent to ~20 mg compound at room temperature. Agitate. start->test_cold check_cold Does it dissolve? test_cold->check_cold dissolves_cold Result: Too soluble at room temp. check_cold->dissolves_cold Yes test_hot Heat the mixture to boiling. Observe solubility. check_cold->test_hot No reject_cold Action: Reject solvent. Choose a less polar alternative. dissolves_cold->reject_cold check_hot Does it dissolve? test_hot->check_hot insoluble_hot Result: Insoluble even when hot. check_hot->insoluble_hot No dissolves_hot Result: Soluble when hot. check_hot->dissolves_hot Yes reject_hot Action: Reject solvent. Choose a more polar alternative or consider a mixed solvent system. insoluble_hot->reject_hot cool_solution Cool solution slowly to room temp, then in an ice bath. dissolves_hot->cool_solution check_crystals Do crystals form? cool_solution->check_crystals success Success! Good candidate for single-solvent recrystallization. check_crystals->success Yes no_crystals Result: No crystals form (Supersaturation or too much solvent). check_crystals->no_crystals No troubleshoot Action: Try to induce crystallization (scratch flask, add seed crystal). If unsuccessful, evaporate some solvent and re-cool. no_crystals->troubleshoot

Caption: Decision workflow for selecting a recrystallization solvent.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly test a range of solvents using minimal material.

  • Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline.

  • Room Temperature Test: To each tube, add a single solvent dropwise (starting with ~0.5 mL) from the candidate list (see Table 1). Agitate at room temperature. Record if the solid dissolves completely. A solvent that dissolves the compound at this stage is generally unsuitable for use alone.[7]

  • Hot Temperature Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the test tube with a glass rod.[8] Afterwards, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: A good solvent will show poor solubility at room temperature but complete solubility at boiling, followed by the formation of a significant crystalline precipitate upon cooling.

Data Table 1: Illustrative Solvent Screening Results

The following table presents a hypothetical but realistic set of results for solvent screening, based on the compound's predicted polarity.

SolventPolarity (Class)Boiling Point (°C)Solubility (Cold)Solubility (Hot)Crystallization on CoolingAssessment
HeptaneNon-polar98InsolubleInsolubleN/APoor solvent.
TolueneNon-polar111Very Sparingly SolubleSparingly SolublePoor recoveryPoor solvent.
Ethyl AcetateMedium-polar77Sparingly SolubleSolubleGood crystal formationGood Candidate.
AcetoneMedium-polar56SolubleVery SolublePoor recoveryToo soluble.
Isopropanol (IPA)Polar Protic82Sparingly SolubleVery SolubleExcellent crystal formationExcellent Candidate.
EthanolPolar Protic78SolubleVery SolublePoor recoveryToo soluble.
WaterPolar Protic100InsolubleInsolubleN/APoor solvent.

Interpretation: Based on this illustrative data, Isopropanol and Ethyl Acetate emerge as primary candidates for single-solvent recrystallization. Heptane is a good candidate for use as an anti-solvent in a mixed-solvent system with a solvent in which the compound is highly soluble (e.g., Acetone or Ethanol).

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline.

Q1: I've cooled the solution, but no crystals have formed. What should I do?

  • Answer: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[8][9]

    • Induce Crystallization: First, try scratching the inner wall of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[10] If you have a small amount of pure material, add a tiny "seed crystal."

    • Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25%) and then attempt to cool it again.[8]

Q2: The compound separated as an oil, not crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[9][11] The oil often traps impurities.

    • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[9]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil.[8]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too close to the compound's melting point. Select a lower-boiling solvent or change to a different solvent system.

Q3: My crystal yield is very low. How can I improve it?

  • Answer: Low recovery can stem from several factors.

    • Excess Solvent: Using the absolute minimum amount of hot solvent required to dissolve the compound is critical. Any excess will retain dissolved product in the mother liquor upon cooling.[10]

    • Premature Crystallization: If the product crystallizes during hot filtration, you will lose yield. Ensure your funnel and receiving flask are pre-heated. It can also be helpful to use a small excess of solvent before the hot filtration and then boil it off before the final cooling step.[9][11]

    • Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice bath for at least 20-30 minutes after initial cooling to maximize precipitation.

    • Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[10]

Q4: The recrystallized material is still impure. What went wrong?

  • Answer: This indicates that the chosen solvent system is not effectively separating the compound from certain impurities.

    • Improper Cooling: Cooling the solution too quickly ("shock cooling") can cause impurities to crash out and become trapped within the crystal lattice.[12] Always allow for slow, gradual cooling.

    • Solvent Choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent. You may need to screen a new set of solvents or consider a different purification technique, such as column chromatography, before recrystallization. An ideal solvent keeps impurities dissolved even when cold.[4][6]

Q5: When should I use a mixed-solvent system?

  • Answer: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[4] This typically occurs when your compound is too soluble in one solvent (like ethanol) and insoluble in another (like heptane or water).

    • Procedure: Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol). Then, add the "poor" or anti-solvent (e.g., heptane) dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the cloudiness, and then cool slowly.[1] The two solvents must be miscible with each other.[2]

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Recrystallization. California State University, Stanislaus. [Link]

  • Recrystallization. University of Massachusetts. [Link]

  • Comparison of the polarity of organic solvents. Creative Biolabs. [Link]

  • Crystallization. University of Toronto. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - PubChem. National Center for Biotechnology Information. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Substituents: A Comparative Guide to the Bioactivity of Methoxymethyl vs. Methyl Triazole Derivatives

For Immediate Release to the Scientific Community The Strategic Importance of N-Substitution in Triazole-Based Drug Design The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of modern medicinal chemistry, celebrate...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The Strategic Importance of N-Substitution in Triazole-Based Drug Design

The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of modern medicinal chemistry, celebrated for their metabolic stability and their capacity to engage in meaningful hydrogen bonding interactions.[1][2] The substituents appended to the triazole core are not mere decorations; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the nuanced yet profound impact of two seemingly similar substituents: the methyl group (-CH₃) and the methoxymethyl group (-CH₂OCH₃, MOM). While both are small alkyl appendages, the introduction of an ether linkage in the MOM group imparts distinct physicochemical properties that can translate into significant differences in biological activity.

A Head-to-Head Comparison of Bioactivity: Anticancer and Antifungal Efficacy

Direct comparative studies of methoxymethyl and methyl triazoles on identical molecular backbones are not abundant in the literature. However, by curating data from various studies, we can construct a compelling comparative narrative.

A noteworthy study on 1,2,4-triazole-3-carboxamides, the aglycone of the antiviral drug ribavirin, provides valuable data on N-methoxymethyl derivatives.[3] In parallel, numerous studies have reported the bioactivity of N-methyl triazoles in various contexts.[4][5]

Table 1: Comparative Bioactivity Data of Methoxymethyl vs. Methyl Triazole Derivatives

Compound ClassDerivative TypeTarget (Cell Line/Organism)Bioactivity Metric (IC₅₀/MIC)Key Observations & InferencesReference(s)
Anticancer 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamideLeukemia (CCRF-SB, K562)Induces cell death at low micromolar concentrationsThe presence of the MOM group is compatible with significant antiproliferative activity.[3]
Anticancer 3-(3′,4′,5′-trimethoxyphenyl)-5-(N-methyl-3′-indolyl)-1,2,4-triazoleVarious cancer cell linesSignificant inhibitory effectsThe N-methyl group is a common feature in bioactive anticancer triazoles.[4][5]
Antimicrobial 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamideMicrococcus luteus (Gram-positive), Pseudomonas aeruginosa (Gram-negative)Bacteriostatic activityThe MOM derivative exhibits antimicrobial properties.[3]
Antimicrobial N-methyl triazole derivativesVarious bacteria and fungiVariable, with some showing potent activityN-methyl substitution is a viable strategy for developing antimicrobial triazoles.[6]

While a direct, quantitative comparison of potency from this table is challenging due to the different core structures and targets, a pattern begins to emerge. The methoxymethyl group is well-tolerated and can lead to potent bioactivity. The key to understanding the potential advantages of the MOM group lies in its physicochemical properties.

The Underlying Causality: A Physicochemical Perspective

The choice between a methyl and a methoxymethyl substituent is a strategic one, rooted in fundamental principles of medicinal chemistry. The following diagram illustrates the divergent paths these substituents take in influencing a molecule's interaction with biological systems.

Figure 1: A diagram illustrating the influence of methoxymethyl versus methyl groups on physicochemical properties relevant to bioactivity.

The ether oxygen in the MOM group can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets. Furthermore, the increased polarity imparted by the MOM group can enhance aqueous solubility, a critical factor for bioavailability. In contrast, the more lipophilic nature of the methyl group may favor membrane permeability but could lead to reduced solubility in aqueous environments.

Experimental Protocols for Synthesis and Bioactivity Evaluation

To ensure the integrity and reproducibility of findings, the following validated protocols are provided.

Synthesis of N-Substituted Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" chemistry approach is a robust and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

G Reactants Organic Azide + Terminal Alkyne Reaction Stir in t-BuOH/H₂O at Room Temperature Reactants->Reaction Catalyst CuSO₄·5H₂O + Sodium Ascorbate Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Figure 2: A generalized workflow for the CuAAC synthesis of triazole derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01 equiv).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired triazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

In Vitro Antifungal Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Concluding Remarks and Future Perspectives

The choice between a methoxymethyl and a methyl substituent on a triazole scaffold is a critical decision in drug design. The available evidence, though not from direct comparative studies on identical backbones, suggests that the methoxymethyl group offers distinct advantages in terms of modulating polarity and hydrogen bonding potential, which can translate to enhanced bioactivity. The increased polarity of MOM-derivatives may lead to improved aqueous solubility and bioavailability, potentially resulting in lower required therapeutic doses and a better safety profile.

Future research should focus on the synthesis and parallel evaluation of methoxymethyl and methyl analogues on a variety of bioactive triazole scaffolds. Such direct comparative studies are essential to definitively delineate the structure-activity relationships and to fully exploit the potential of the methoxymethyl group as a valuable tool in the medicinal chemist's armamentarium.

References

Click to expand
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010.
  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Journal of Experimental and Applied Medical Sciences, 1(1), 1-10.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). * Zaporozhye Medical Journal*, 24(1), 115-121.
  • Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Chemical Methodologies, 6(1), 59-66.
  • Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. (2024). Preprints.org.
  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. (2018). Research & Reviews: Journal of Chemistry, 7(1).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(15), 4965.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-13.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (2021). Molecules, 26(23), 7298.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 730397.
  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (2013). Turkish Journal of Chemistry, 37(5), 835-844.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis and biological screening of 1,2,4-triazole derivatives. (2015). Journal of Saudi Chemical Society, 19(3), 243-249.
  • Application of triazoles in the structural modification of natural products. (2021).
  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evalu
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Journal of Heterocyclic Chemistry.
  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. (2023). Molecules, 28(13), 5097.
  • Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. (2023). Pharmaceuticals, 16(8), 1128.
  • Synthesis of 1,2,3-Triazole Fused N-Arylpyrazole Derivatives. (2025). Letters in Organic Chemistry.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024).
  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (2016). Organic Chemistry: Current Research, 5(2).
  • An overview of synthetic approaches and the potential bioactivity of different 1,2,3-triazole hybrids. (2025). Journal of the Iranian Chemical Society.
  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (2023). Process Biochemistry, 135, 102-118.
  • Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2025). Mini-Reviews in Medicinal Chemistry.
  • Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. (2019). Anti-Infective Agents, 17(2), 126-135.
  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (2014). Organic & Biomolecular Chemistry, 12(44), 8948-8957.
  • Efficient Synthesis and Bioactivity of Novel Triazole Deriv
  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. (2012).

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Triazole Ring Closure

For researchers in drug development and materials science, the 1,2,3-triazole linkage, often forged through the famed "click chemistry," represents a cornerstone of modern molecular construction. Its stability, ease of f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and materials science, the 1,2,3-triazole linkage, often forged through the famed "click chemistry," represents a cornerstone of modern molecular construction. Its stability, ease of formation, and favorable physicochemical properties make it a privileged scaffold. However, the success of any synthesis hinges on the unambiguous confirmation that the desired triazole ring has indeed formed, and with the correct regiochemistry. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in experimental data and field-proven insights.

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is celebrated for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] Conversely, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields the 1,5-disubstituted regioisomer.[3] The ability to distinguish between these isomers is critical, as their spatial arrangement can profoundly impact biological activity or material properties.


The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique provides a complete picture. True scientific rigor demands a confluence of evidence from multiple spectroscopic methods. The gold standard workflow involves Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Infrared (IR) Spectroscopy for monitoring reaction completion, and Mass Spectrometry (MS) for confirming molecular weight.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for confirming triazole formation and, crucially, for differentiating between the 1,4- and 1,5-regioisomers.[4][5]

Causality Behind the Analysis: The formation of the triazole ring creates a new aromatic system with unique proton (¹H) and carbon (¹³C) environments. The disappearance of starting material signals (specifically the terminal alkyne proton) and the appearance of new, characteristic signals for the triazole ring provide definitive proof of cyclization.

Key NMR Observables:

  • ¹H NMR: The most telling signal is the new singlet corresponding to the triazole proton (H5 in the 1,4-isomer). This peak typically appears in the downfield region of the spectrum, generally between δ 7.5 and 8.8 ppm .[6][7][8] Its appearance, coupled with the complete disappearance of the terminal alkyne proton (typically δ 2.5-3.3 ppm), is a strong indicator of a successful reaction.[9]

  • ¹³C NMR: The formation of the triazole is confirmed by the appearance of two new signals for the triazole ring carbons (C4 and C5). For the 1,4-disubstituted isomer, the C5 signal (the carbon bearing the proton) is characteristically found upfield around δ 120-127 ppm , while the C4 signal (the substituted carbon) is further downfield.[6][10] This distinction is a reliable method for assigning regiochemistry.[10]

Table 1: Comparison of Typical NMR Chemical Shifts (δ) for Starting Materials vs. Triazole Products

Analyte Key ¹H NMR Signal (ppm) Key ¹³C NMR Signals (ppm)
Terminal Alkyne ≡C-H: ~2.5 - 3.3C≡C: ~70 - 90
1,4-Disubstituted Triazole Triazole H5: ~7.5 - 8.8[6][8]C5: ~120 - 127, C4: ~139 - 149[6][10]
1,5-Disubstituted Triazole Triazole H4: Generally more shielded (upfield) than 1,4-isomerC4: ~133[10]

Note: Chemical shifts are dependent on solvent and substituents and should be used as a guide.

Protocol: Preparing a Sample for NMR Analysis

A high-quality spectrum is contingent on meticulous sample preparation.[11]

  • Sample Purity: Ensure the sample is free of paramagnetic impurities and solid particles, which can broaden spectral lines and degrade resolution.

  • Mass & Concentration: For a standard ¹H NMR, dissolve 5-25 mg of the purified triazole product in approximately 0.6-0.7 mL of a suitable deuterated solvent.[12][13] For ¹³C NMR, a more concentrated solution is preferable to reduce acquisition time.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample and has residual solvent peaks that do not overlap with key analyte signals.[11]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any suspended particles.[14]

  • Volume: The final solution height in a standard 5 mm NMR tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[11][13]

Infrared (IR) Spectroscopy: The Reaction Monitoring Workhorse

While NMR provides the structural detail, Attenuated Total Reflectance (ATR) IR spectroscopy offers a rapid, real-time method to monitor the reaction's progress by tracking the disappearance of key functional groups.[15][16][17]

Causality Behind the Analysis: The conversion of an azide and a terminal alkyne into a triazole involves the complete consumption of two highly characteristic functional groups. Their corresponding vibrational bands in the IR spectrum are strong and located in regions with minimal overlap, making them ideal for monitoring.

Key IR Observables:

  • Disappearance of Azide (N₃): The azide group presents a very strong, sharp, and unmistakable absorption band around 2100 cm⁻¹ .[18] Its complete disappearance is the clearest evidence that the azide has been consumed.

  • Disappearance of Terminal Alkyne (C≡C-H): Terminal alkynes show two characteristic vibrations: the C≡C stretch between 2100-2260 cm⁻¹ (often weak) and the ≡C-H stretch, which is a strong, narrow band around 3300 cm⁻¹ .[19][20][21] The disappearance of both is required for confirmation.

Table 2: Key IR Stretching Frequencies for CuAAC Reaction Components

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹) Intensity
Azide N₃ asymmetric stretch~2100[18]Strong, Sharp
Terminal Alkyne ≡C-H stretch~3300[19][20]Strong, Sharp
Terminal Alkyne C≡C stretch2100 - 2260[19][20]Weak to Medium
1,2,3-Triazole C-H stretch (ring)~3130 - 3140[17][22]Medium to Weak

Protocol: Acquiring an ATR-IR Spectrum of a Reaction

  • Background Scan: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal. This is crucial for data accuracy.

  • Sample Application: Place a small drop of the reaction mixture directly onto the ATR crystal. If analyzing a solid, ensure firm and even pressure is applied to the crystal surface.

  • Data Acquisition: Collect the spectrum. The disappearance of the azide peak at ~2100 cm⁻¹ is often the easiest to monitor for reaction completion.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) after each measurement to prevent cross-contamination.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides the definitive confirmation of the product's elemental composition.

Causality Behind the Analysis: MS measures the mass-to-charge ratio (m/z) of ions. By ionizing the product molecule (e.g., via Electrospray Ionization, ESI), we can precisely measure its molecular weight. HRMS provides a mass measurement with enough accuracy (typically to four decimal places) to confirm a unique elemental formula, ruling out other potential products.

Key MS Observables:

  • Molecular Ion Peak: The primary goal is to identify the molecular ion peak, often observed as the protonated species [M+H]⁺ in ESI-MS. The measured m/z should correspond to the calculated molecular weight of the expected triazole product.[23]

  • Isotopic Pattern: The isotopic distribution pattern of the molecular ion peak should match the theoretical pattern based on the natural abundance of isotopes for the elements in the molecule.

Protocol: Sample Preparation for ESI-MS Analysis

Contamination is the enemy of good MS data. Non-volatile salts and buffers can suppress the signal of interest.[24][25]

  • Initial Dissolution: Dissolve a small amount of the purified sample (e.g., 1 mg) in a minimal amount of a compatible organic solvent like methanol, acetonitrile, or water.[24]

  • Dilution: Create a dilute solution for analysis. A typical protocol involves taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of a suitable ESI solvent (e.g., methanol or acetonitrile/water mixture).[24] The final concentration should be in the low µg/mL to ng/mL range.[24][26]

  • Filtration: If any precipitate is observed after dilution, the sample must be filtered through a syringe filter to prevent clogging the instrument's fluidics.[24]

  • Additives: If necessary, a volatile acid like formic acid (0.1%) can be added to the final solution to promote protonation and enhance the [M+H]⁺ signal. Avoid non-volatile acids (e.g., sulfuric acid) and buffers (e.g., phosphate).[25]

A Self-Validating Workflow for Unambiguous Confirmation

Caption: A validated workflow for triazole confirmation.

The Catalytic Heart of the Reaction: The CuAAC Mechanism

Understanding the mechanism underscores the importance of the Cu(I) oxidation state. The cycle begins with the coordination of copper to the alkyne, which facilitates deprotonation to form a copper-acetylide intermediate. This species then reacts with the azide, proceeding through a six-membered metallacycle before reductive elimination yields the 1,4-disubstituted triazole product and regenerates the catalyst.[3][27][28]

CuAAC_Mechanism CuI Cu(I) Acetylide R1-C≡C-Cu(I) CuI->Acetylide + Alkyne - H+ Alkyne R1-C≡C-H Complex [Azide-Cu-Acetylide Complex] Acetylide->Complex + Azide Azide R2-N3 Metallacycle Six-membered Cu-Metallacycle Complex->Metallacycle Cycloaddition Product 1,4-Triazole Product Metallacycle->Product Reductive Elimination Product->CuI releases Protonation Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.


References

  • Vertex AI Search, Click Chemistry Azide-Alkyne Cycloaddition.
  • Organomation, NMR Sample Preparation: The Complete Guide.
  • University of Oxford, Sample Preparation Protocol for ESI Accurate Mass Service.
  • MIT OpenCourseWare, 8.1 - FT-NMR Sample Preparation Guide.
  • ACS Publications, Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • JEOL, NMR Sample Prepara-on.
  • Physics LibreTexts, 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • University of Washington, Sample Preparation & Autosampler Vials for ESI-MS.
  • ResearchGate, (PDF) Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy.
  • University of Cambridge, NMR Sample Preparation.
  • Western University, NMR Sample Preparation.
  • Oxford Academic, Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.
  • PMC, Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy.
  • RSC Advances, Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ...
  • PMC, Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • SciSpace, Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Wikipedia, Sample preparation in mass spectrometry.
  • PubMed, Mechanistic insights into Cu(I)-catalyzed azide-alkyne "click" cycloaddition monitored by real time infrared spectroscopy.
  • Western Sydney University, Sample Preparation Guidelines | Centralised Research Facility.
  • ACS Publications, Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy | The Journal of Physical Chemistry A.
  • Semantic Scholar, Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry..
  • ACS Omega, CuAAC-Derived Selective Fluorescent Probe as a Recognition Agent for Pb(II) and Hg(II): DFT and Docking Studies.
  • Taylor & Francis, Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects.
  • ACS Publications, Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy.
  • SpringerLink, ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • MDPI, Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
  • American Chemical Society, Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • ResearchGate, How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?.
  • ACS Publications, Method for Assigning Structure of 1,2,3-Triazoles.
  • ResearchGate, ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. | Request PDF.
  • ResearchGate, ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for....
  • SciSpace, Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS).
  • RSC Publishing, catalysed 1,2,3-triazole stitched chalcomer assembly as Pb(II) and Cu(II) ion sensor: DFT and docking scrutiny.
  • Rsc.org, 1H and 13C NMR Data for triazole 1.
  • AJOL.info, SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES.
  • AJOL, Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
  • Nanalysis, Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • PubMed, Differentiation between[3][11][14]triazolo[1,5-a] pyrimidine and[3][11][14]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Available from:

  • ResearchGate, Proton and carbon chemical shifts of free and Cu(I) complexed 24 in ACN-d 3.
  • Maricopa Open Digital Press, IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Chemistry LibreTexts, 6.3: IR Spectrum and Characteristic Absorption Bands.
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  • Preprints.org, Amphiphilic Fluorescein Triazoles: Synthesis and Visible Light Catalysis in Water.
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  • Master Organic Chemistry, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

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Validation

Elemental Analysis vs. Theoretical Calculation for Triazole Derivatives

Executive Summary In the development of triazole-based therapeutics (e.g., antifungals, anticancer agents) and high-energy materials, verifying chemical purity is a critical milestone. While High-Resolution Mass Spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of triazole-based therapeutics (e.g., antifungals, anticancer agents) and high-energy materials, verifying chemical purity is a critical milestone. While High-Resolution Mass Spectrometry (HRMS) and NMR confirm molecular structure, Elemental Analysis (EA) remains the gold standard for establishing bulk purity (>95%).

However, triazole derivatives—characterized by their nitrogen-rich heterocyclic cores (1,2,3- or 1,2,4-triazoles)—present unique challenges.[1] Their refractory nature often leads to incomplete combustion, while their hygroscopicity traps solvent molecules, causing discrepancies between Theoretical Calculations and Experimental Results .

This guide objectively compares the theoretical baseline against the experimental reality of CHN analysis for triazoles, providing a self-validating troubleshooting protocol to resolve the "Failed EA" bottleneck.

Part 1: The Theoretical Baseline

The Stoichiometric Ideal

Theoretical calculation is the reference point (the "True Value") assuming 100% purity and zero solvation. It is a rigid mathematical derivation based on standard atomic weights.

Formula for Theoretical % Element (


): 


  • 
    : Number of atoms of element 
    
    
    
    .
  • 
    : Standard atomic weight (C: 12.011, H: 1.008, N: 14.007).
    
  • 
    : Molecular Weight of the compound.[2][3][4][5]
    

Why It Matters: For a standard publication in journals like J. Med. Chem. or J. Org. Chem., the experimental result must fall within


  of this theoretical value [1, 2].[6][7]

Part 2: The Experimental Reality (Combustion Analysis)

The CHN Process

Experimental EA relies on "Flash Dynamic Combustion."[7] The triazole sample (1–2 mg) is encapsulated in tin and dropped into a reactor at >950°C (often reaching 1800°C during the tin flash) in an oxygen-enriched helium atmosphere.

  • Combustion:

    
    
    
  • Reduction:

    
     (Nitrogen oxides reduced to gas)
    
  • Detection: Gases are separated (GC column) and quantified via Thermal Conductivity Detection (TCD).

The Triazole Challenge: "Refractory" Nitrogen

Triazoles are notoriously difficult to burn completely due to two factors:

  • High Nitrogen Content: The decomposition of the triazole ring releases significant

    
     gas rapidly. If this "micro-explosion" occurs too quickly, it can eject unburned particulate matter out of the combustion zone, leading to low Carbon values .
    
  • C-N Bond Stability: The aromatic stability of the triazole ring can result in the formation of thermally stable char (graphitic carbon nitrides) that resists oxidation at standard temperatures, again leading to low Carbon/Nitrogen values [3].

Part 3: Comparative Analysis & Data Interpretation

The following table illustrates the three most common scenarios when analyzing a hypothetical triazole drug candidate: 4-phenyl-1H-1,2,3-triazole (


, MW: 145.16) .
Table 1: Theoretical vs. Experimental Data Scenarios
Scenario% Carbon (C)% Hydrogen (H)% Nitrogen (N)StatusDiagnosis
Theoretical (Baseline) 66.19 4.86 28.95 REF Target Value
Scenario A: Pure 66.10 (-0.09)4.82 (-0.04)28.99 (+0.04)PASS Excellent purity. Within

limits.
Scenario B: Wet (Solvate) 62.30 (-3.89 )5.25 (+0.39 )27.15 (-1.80 )FAIL Trapped Solvent. The presence of 0.5 eq. of

dilutes C and N while raising H.
Scenario C: Refractory 65.10 (-1.09 )4.85 (-0.01)28.10 (-0.85 )FAIL Incomplete Combustion. Low C and N, but H is accurate. Formation of unburned char.
Key Insights:
  • Scenario B (Solvation): Triazoles are excellent hydrogen bond acceptors. They frequently trap water or methanol. If your Experimental H is higher than Theory and C/N are lower, you have a solvate [4].

  • Scenario C (Incomplete Burn): If C and N are significantly low but the ratio is somewhat preserved, the sample did not burn completely. This requires a combustion aid.

Part 4: Troubleshooting Protocols

When the "Golden Rule" (


) is violated, use this decision matrix.
Protocol A: The Drying Cycle (Addressing Solvates)

Use when: %H is high, %C/%N are low.

  • Vacuum Dry: Place sample in a drying pistol (Abderhalden) or vacuum oven.

  • Temperature: Set to 10–20°C below the melting point of the triazole.

  • Duration: Dry for 24–48 hours.

  • Re-Validation: Run

    
    -NMR. If solvent peaks disappear but EA still fails, proceed to Protocol B.
    
Protocol B: Combustion Aids (Addressing Refractory Samples)

Use when: %C is low, %N is low (Incomplete Combustion).

  • Additive: Add Tungsten Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the tin capsule along with the sample.
  • Mechanism: These oxides provide a localized, high-density oxygen source directly at the sample site, preventing char formation and ensuring total oxidation of the triazole ring.

  • Optimization: Increase the oxygen dose time in the instrument method by 10–20 seconds.

Part 5: Visualization of Workflows

Diagram 1: The Comparative Workflow

This diagram outlines the standard decision-making process for validating triazole derivatives.

EA_Workflow cluster_0 Synthesis & Isolation cluster_1 Validation Phase Synth Triazole Synthesis Purify Purification (Column/Recrystallization) Synth->Purify Calc Theoretical Calculation (Based on Formula) Purify->Calc Exp Experimental EA (Combustion) Purify->Exp Compare Compare Data (|Calc - Exp| < 0.4%) Calc->Compare Exp->Compare Result_Pass PASS Publishable Purity Compare->Result_Pass Yes Result_Fail FAIL Troubleshoot Compare->Result_Fail No

Caption: Figure 1: The standard validation workflow comparing Theoretical Baseline vs. Experimental EA results.

Diagram 2: Troubleshooting Logic Tree

A self-validating logic flow for diagnosing failed EA results specific to nitrogen-rich compounds.

Troubleshooting Start EA Result Failed (> 0.4% Deviation) Check_H Is % Hydrogen High? Start->Check_H Solvate Suspect Solvate/Water Check_H->Solvate Yes Combustion Suspect Incomplete Combustion Check_H->Combustion No (Low C, Low N) NMR Check 1H-NMR for Solvent Peaks Solvate->NMR Dry Protocol A: Vacuum Dry (24-48h) NMR->Dry Solvent Detected Recalc Calculate for Solvate (e.g., +0.5 H2O) NMR->Recalc Solvent Integral Fixed Resubmit Resubmit Sample Dry->Resubmit Oxidizer Protocol B: Add WO3 or V2O5 Combustion->Oxidizer Oxidizer->Resubmit

Caption: Figure 2: Troubleshooting logic for resolving discrepancies in triazole Elemental Analysis.

Part 6: Strategic Recommendations

  • Prioritize Drying: 60% of EA failures in triazoles are due to trapped moisture. Always assume your triazole is hygroscopic.

  • Recalculate Before Re-running: If the data fails, calculate the theoretical values for a hemi-hydrate (

    
    ) or hemi-solvate. If the experimental data matches this perfectly, you have identified the impurity. You can then choose to dry it further or publish it as the solvate (if stable).
    
  • The "Best Effort" Clause: If EA consistently fails despite drying and combustion aids, but NMR/HPLC confirms >98% purity, most journals will accept HRMS data combined with carbon-NMR as a substitute proof of composition [1, 5].

References

  • American Chemical Society. Journal of Medicinal Chemistry Guidelines for Authors. (Accessed 2023).[8][9] Link

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[6][10] Chem. Front., 2022. Link

  • National Institutes of Health (PMC). An International Study Evaluating Elemental Analysis. ACS Cent Sci. 2022. Link

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 2023.[8] Link

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. (Accessed 2023).[8][9] Link

Sources

Comparative

Reproducibility of Synthesis Protocols for a Key Deucravacitinib Intermediate: A Comparative Guide

A Senior Application Scientist's In-Depth Analysis of Two Prominent Synthetic Routes to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline For researchers and professionals in drug development, the reproducibility and e...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Two Prominent Synthetic Routes to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

For researchers and professionals in drug development, the reproducibility and efficiency of synthesizing key intermediates are paramount. This guide provides a detailed comparison of two distinct and published synthesis protocols for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a crucial building block in the manufacture of Deucravacitinib, a novel therapeutic agent. The objective is to offer an in-depth analysis of the methodologies, highlighting the underlying chemical principles, potential challenges, and key performance indicators to aid in the selection of the most suitable protocol for specific laboratory and industrial settings.

Introduction to the Synthetic Challenge

The target molecule, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, possesses a substituted aniline core linked to a methylated 1,2,4-triazole ring. The successful synthesis of this compound with high purity and yield is a critical step in the overall production of Deucravacitinib. The two protocols detailed below represent different strategic approaches to the construction of the triazole ring and the introduction of the aniline functionality, each with its own set of advantages and disadvantages.

Protocol 1: Synthesis via Nitro Reduction from a Substituted Nitrobenzene Precursor

This widely referenced method constructs the triazole ring onto a nitro-substituted benzene derivative, followed by a final reduction of the nitro group to the desired aniline. This approach is linear and relies on well-established chemical transformations.

Scientific Rationale

The strategic decision to introduce the nitro group early in the synthesis serves two purposes. Firstly, the nitro group is a strong electron-withdrawing group, which can influence the regioselectivity of subsequent reactions on the aromatic ring. Secondly, the nitro group is a reliable precursor to the aniline, readily reduced in the final step under standard catalytic hydrogenation conditions. The formation of the 1,2,4-triazole ring is typically achieved through the condensation of a hydrazine derivative with an appropriate precursor, in this case, derived from the nitro-substituted benzamide.

Experimental Protocol

Step 1: Synthesis of 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole

  • Substitution and Amine Transesterification: Starting from methyl 2-hydroxy-3-nitrobenzoate, a substitution reaction is performed to yield 2-methoxy-3-nitrobenzamide.

  • Formylation: The 2-methoxy-3-nitrobenzamide is then formylated using dimethylformamide dimethyl acetal (DMFDMA).

  • Cyclization: The formylated intermediate undergoes ring closure with hydrazine hydrate to form the 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole.

Step 2: Methylation of the Triazole Ring

  • The 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is methylated using a suitable methylating agent, such as methyl iodide, to introduce the methyl group onto the triazole ring, yielding 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

Step 3: Reduction of the Nitro Group

  • Catalytic Hydrogenation: The nitro-substituted triazole compound is dissolved in a suitable solvent like methanol.

  • A palladium-on-carbon (10% Pd/C) catalyst is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 41-46 psi) in a high-pressure reactor.

  • The reaction is maintained at a controlled temperature (initially 20°C, then raised to 45°C) until completion.

  • Upon completion, the catalyst is removed by filtration.

  • The crude product is purified through a series of solvent distillation and crystallization steps to yield the final product, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[1][2]

Visualization of Protocol 1

Protocol_1_Workflow A Methyl 2-hydroxy-3-nitrobenzoate B Substitution & Amidation A->B C 2-methoxy-3-nitrobenzamide B->C D Formylation (DMFDMA) C->D E Cyclization (Hydrazine Hydrate) D->E F 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole E->F G Methylation (Methyl Iodide) F->G H 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole G->H I Nitro Reduction (H2, Pd/C) H->I J 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline I->J

Caption: Synthetic pathway for Protocol 1.

Protocol 2: Synthesis via Ammoniation of a Bromo-Aryl Precursor

This alternative approach employs a convergent strategy where the methylated triazole ring is first constructed on a bromo-substituted benzene ring. The final step involves a direct conversion of the bromo group to the aniline functionality via an ammoniation reaction.

Scientific Rationale

This protocol strategically utilizes a halogenated starting material, 3-bromo-2-methoxybenzonitrile, which allows for the direct formation of the triazole ring. The subsequent ammoniation of the aryl bromide is a powerful transformation that avoids the use of a nitro group and its reduction. This can be advantageous in terms of step economy and avoiding the handling of potentially energetic nitro compounds. The success of this route hinges on the efficiency and selectivity of the copper or palladium-catalyzed ammoniation step.

Experimental Protocol

Step 1: Condensation and Cyclization

  • 3-bromo-2-methoxybenzonitrile is used as the starting material.

  • A one-step condensation and cyclization reaction is carried out with N-methylformylhydrazine to directly form the intermediate, 3-(3-bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole.[3]

Step 2: Ammoniation

  • The bromo-substituted triazole intermediate is subjected to an ammoniation reaction.

  • This reaction is performed in the presence of ammonia and a copper or palladium catalyst.

  • The bromo group is directly displaced by an amino group to yield the final product, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[3]

  • The final product can be isolated as a free base or as a salt by the addition of an acid.

Visualization of Protocol 2

Protocol_2_Workflow A 3-bromo-2-methoxybenzonitrile B Condensation & Cyclization (N-methylformylhydrazine) A->B C 3-(3-bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole B->C D Ammoniation (Ammonia, Cu or Pd catalyst) C->D E 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline D->E

Caption: Synthetic pathway for Protocol 2.

Comparative Analysis

FeatureProtocol 1: Nitro ReductionProtocol 2: Ammoniation of Bromo-Aryl
Starting Material Methyl 2-hydroxy-3-nitrobenzoate3-bromo-2-methoxybenzonitrile
Key Transformations Nitro group reductionCatalytic ammoniation of aryl bromide
Number of Steps Generally more linear stepsPotentially fewer steps (convergent)
Reagents of Note Hydrazine hydrate, Methyl iodide, Pd/C catalyst, H₂ gasN-methylformylhydrazine, Ammonia, Cu or Pd catalyst
Potential Hazards Handling of potentially energetic nitro-compounds, high-pressure hydrogenationUse of ammonia, potentially high-pressure ammoniation
Yield Reported high yield (88%) for the final reduction step.[1]Overall high yield is claimed in the patent.[2]
Purity High purity (99 AP) reported after purification.[1]High purity is a stated advantage.[2]
Scalability Well-established and scalable chemistryCatalytic ammoniation can present scalability challenges
Environmental Impact Use of heavy metal catalyst (Pd), potential for nitro-wasteUse of heavy metal catalyst (Cu or Pd), use of ammonia

Discussion and Field-Proven Insights

Protocol 1: The Robust and Conventional Route

This protocol represents a more traditional and extensively documented approach. The individual transformations are well-understood and generally high-yielding. The final catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high selectivity. However, the multi-step nature of the synthesis may lead to a lower overall yield. From a safety perspective, the handling of nitroaromatic compounds and the use of high-pressure hydrogen require stringent safety protocols and specialized equipment. The purification of the final product, as detailed in the literature, involves multiple crystallization steps, which can be time-consuming but effective in achieving high purity.[1]

Protocol 2: The More Convergent and Potentially Efficient Route

This protocol offers a more convergent and potentially more atom-economical approach. The direct formation of the methylated triazole ring in a single step from the bromo-benzonitrile is an elegant simplification. The final ammoniation step, while powerful, can be more challenging to optimize and scale up compared to a standard nitro reduction. The choice of catalyst (copper vs. palladium), ligands, and reaction conditions (temperature, pressure) for the ammoniation is critical to achieving high conversion and minimizing side products. However, successfully implementing this route could lead to a more cost-effective and streamlined manufacturing process. The avoidance of a nitro-intermediate can also be a significant safety advantage.[3]

Conclusion

Both protocols present viable pathways for the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. The choice between them will depend on the specific capabilities and priorities of the research or manufacturing team.

  • Protocol 1 is a reliable and well-documented route, making it a good choice for laboratories where robustness and predictability are the primary concerns. Its scalability is proven, though it may be less step-economical.

  • Protocol 2 offers a more modern and potentially more efficient synthesis. It is an attractive option for teams with expertise in catalytic cross-coupling reactions and a focus on process optimization and cost reduction.

Ultimately, a thorough evaluation of both routes, including small-scale trials to assess reproducibility and optimize reaction conditions, is recommended before committing to a large-scale synthesis campaign.

References

  • Google Patents. (2024). CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Google Patents. (2024). CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Kovalenko, S. M., et al. (n.d.). 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline proper disposal procedures

Topic: Proper Disposal Procedures for 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline Audience: Senior Researchers, EHS Officers, and Drug Development Scientists.[1] Executive Summary: Operational Directive Immediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline Audience: Senior Researchers, EHS Officers, and Drug Development Scientists.[1]

Executive Summary: Operational Directive

Immediate Action Required: 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline must be classified and handled as a High-Hazard Organic Nitrogenous Waste .[1] Due to the presence of the aniline pharmacophore and the nitrogen-rich triazole ring, this compound poses risks of acute toxicity, potential carcinogenicity, and aquatic persistence .[1]

Primary Disposal Method: High-temperature incineration with secondary combustion and NOx scrubbing.[1] Prohibited Methods: Do NOT dispose of via sanitary sewer, trash, or standard chemical landfill.

Chemical Hazard Profile & Risk Assessment

Before initiating disposal, you must validate the waste stream profile. As a specific Safety Data Sheet (SDS) for this exact structural analog may be limited in public repositories, the following hazard profile is derived from Structure-Activity Relationships (SAR) of established aniline and triazole derivatives (e.g., CAS 1609394-10-6 analogs).

Toxicophore Associated Hazard Disposal Implication
Aniline Moiety Acute toxicity (oral/dermal), methemoglobinemia, potential carcinogen (Category 2), aquatic toxicity (M-factor likely >1).[1]Zero-discharge mandate. Must be segregated from oxidizers to prevent uncontrolled exothermic reactions.
1,2,4-Triazole Ring Reproductive toxicity (suspected), eye irritation, thermal stability.[1][2]Requires high-temperature incineration (>1000°C) to ensure ring cleavage and prevent formation of toxic byproducts like HCN.[1]
Methoxymethyl Group Flammability potential, peroxide formation (low risk but possible in long-term storage).[1]Check for peroxides if the waste has been stored in ether solvents for extended periods (>12 months).

Pre-Disposal: Segregation & Packaging Protocols

Principle: Isolate the hazard at the source to prevent cross-contamination or reaction.

A. Waste Segregation
  • Stream: Organic Solid (if powder) or Organic Liquid (if dissolved).

  • Incompatibilities:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of explosive nitration or oxidation of the aniline amine.

    • Acids: Will protonate the aniline/triazole nitrogens, increasing solubility but potentially altering waste codes. Keep neutral if possible.

B. Packaging Standards (DOT/UN Compliance)
  • Primary Container: High-density polyethylene (HDPE) or Amber Glass (if light sensitive).[1]

    • Note: Avoid metal containers if the waste is acidic.

  • Secondary Containment: Place the primary container inside a sealable plastic bag or overpack drum to prevent release during transport.

  • Labeling:

    • Text: "Hazardous Waste - Toxic / Irritant"

    • Chemical Name: Full IUPAC name (2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline).[1]

    • Constituents: If in solution, list the solvent (e.g., "DMSO 90%, Active Ingredient 10%").

Disposal Workflow & Decision Logic

The following workflow dictates the operational path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Waste StateCheck->Solid Pure Substance Liquid Liquid Waste (Solvent) StateCheck->Liquid Dissolved SolidPack Pack in HDPE Wide-Mouth Jar (Double Bagged) Solid->SolidPack LiquidSeg Segregate by Solvent Type: (Halogenated vs. Non-Halogenated) Liquid->LiquidSeg RCRA RCRA Classification Check (Likely P/U Listed or Characteristic) SolidPack->RCRA LiquidSeg->RCRA Incineration High-Temp Incineration (Rotary Kiln) RCRA->Incineration Mandatory Path

Figure 1: Decision logic for the disposal of aniline-triazole derivatives.

Detailed Procedures

Method A: Solid Waste (Pure Substance)

  • Collection: Sweep or scoop waste into a wide-mouth HDPE jar. Avoid generating dust (use a fume hood).

  • Labeling: Mark as "Toxic Solid, Organic, N.O.S. (Aniline Derivative)" .[3][4][5][6]

  • Disposal: Ship to a permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration .

Method B: Liquid Waste (Mother Liquors/Solutions)

  • Solvent Check: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, DMSO).

  • Consolidation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Critical: Do not mix with acidic waste streams.[1]

  • Disposal: Fuel blending (for high BTU solvents) or direct incineration.

Regulatory Compliance (RCRA & EPA)

While this specific molecule may not have a unique "U" or "P" list number, it must be managed under the "Mixture Rule" and "Derived-From Rule" principles.

  • Waste Codes (Potential):

    • D001: Ignitable (if in flammable solvent).

    • U012 (Aniline): If the waste is deemed to contain free aniline or is a spill residue of commercial chemical products containing aniline analogs.

    • D003: Reactive (Unlikely, but check for potential to generate toxic gases if mixed with acids).

  • EU Waste Code (EWC):

    • 07 05 13:* Solid wastes containing hazardous substances (Pharmaceutical manufacture).

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances.

Emergency Spill Response

Scenario: Benchtop spill of 500mg powder.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layered) , lab coat, and safety goggles. Use a N95 or P100 respirator if dust is airborne.[1]

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).

  • Decontamination:

    • Scoop material into a waste jar.[1]

    • Clean surface with 10% dilute HCl (to solubilize aniline residues) followed by soap and water. Note: Collect all cleaning materials as hazardous waste.[3]

  • Reporting: Log the incident with your site EHS officer.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[5] RCRA Hazardous Waste Codes: U-Listed and P-Listed Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Aniline Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1,2,4-Triazole.[1][2][7][8][9][10][11][12] Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline present both exciting possibilities and potential hazards. This guide provides a detailed protocol for the safe handling of this compound, with a specific focus on the selection and use of appropriate personal protective equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the safety of their laboratory environment.

Hazard Assessment: Understanding the Risks

Before any handling of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline, a thorough understanding of its potential hazards is paramount. This compound belongs to two chemical classes of note: aromatic amines and triazoles. Aromatic amines as a class are known for their potential toxicity, with some being readily absorbed through the skin and others being suspected carcinogens.[1][2][3] Triazoles can also present risks, including eye and skin irritation.[4][5]

The specific Safety Data Sheet (SDS) for 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline classifies it with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[6]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[6]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[6]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[6]

Given these known hazards, a multi-faceted approach to PPE is essential to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is recommended when handling 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline. The selection is based on a risk assessment that considers the hazards of the compound and the potential routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides chemical resistance to a broad range of substances, including aromatic amines.[1] Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety goggles with side-shields or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[6][7] A face shield offers additional protection for the entire face.
Body Protection Laboratory coat or impervious clothingPrevents contact with skin and contamination of personal clothing.[6][8]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorMinimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[6] The need for a respirator should be determined by a formal risk assessment.

Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are critical to its effectiveness. Follow these steps to ensure your safety.

Donning PPE

Donning_PPE A 1. Lab Coat B 2. Safety Goggles/Face Shield A->B Securely fasten C 3. Gloves B->C Ensure a good fit

Figure 1: Recommended sequence for donning PPE.
  • Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned or snapped.

  • Safety Goggles/Face Shield: Position your safety goggles or face shield so that it fits snugly and provides full coverage.

  • Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Doffing PPE

The removal of PPE should be done in a manner that prevents cross-contamination.

Doffing_PPE A 1. Gloves B 2. Safety Goggles/Face Shield A->B Peel off away from the body C 3. Lab Coat B->C Handle by the headband or earpieces

Sources

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